B1579621 Fmoc-2,3-Dichloro-D-Phenylalanine

Fmoc-2,3-Dichloro-D-Phenylalanine

Cat. No.: B1579621
M. Wt: 456.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2,3-Dichloro-D-Phenylalanine is a useful research compound. Molecular weight is 456.32. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2,3-Dichloro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,3-Dichloro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

456.32

Origin of Product

United States

Foundational & Exploratory

CAS number for Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-2,3-Dichloro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-2,3-Dichloro-D-Phenylalanine, a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. We will delve into its fundamental physicochemical properties, with a primary focus on its strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document details the rationale for its use, the technical nuances of its application, and a validated experimental protocol for its efficient coupling. The central aim is to equip researchers and drug development professionals with the necessary knowledge to leverage this unique building block for creating peptides with enhanced therapeutic properties.

Introduction: The Strategic Value of Non-Natural Amino Acids

The field of peptide therapeutics is undergoing a renaissance, driven by the ability to move beyond the 20 canonical amino acids. The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] By introducing novel side-chain functionalities, researchers can fine-tune the pharmacological profile of a peptide, enhancing its stability, modulating biological activity, and introducing novel functionalities.[1][3]

Among the various classes of nnAAs, halogenated derivatives of phenylalanine have proven particularly valuable. The introduction of halogen atoms like chlorine or fluorine onto the phenyl ring can significantly alter the electronic and steric properties of the side chain.[3][4] This can lead to enhanced binding affinity with target receptors, improved resistance to enzymatic degradation, and unique conformational preferences.[3][4] Fmoc-2,3-Dichloro-D-Phenylalanine is a prime example of such a building block, combining the benefits of dichlorination with the inherent proteolytic resistance conferred by its D-configuration.

Physicochemical Properties and Characterization

Accurate characterization of the starting material is a prerequisite for any successful synthesis. The purity and identity of Fmoc-2,3-Dichloro-D-Phenylalanine must be rigorously confirmed before its use in peptide synthesis to ensure the integrity of the final product.

PropertyValueSource(s)
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dichloro-D-phenylalanine[5]
Abbreviation Fmoc-D-Phe(2,3-Cl2)-OH[5]
CAS Number 1260614-79-6 [5]
Molecular Formula C₂₄H₁₉Cl₂NO₄[5]
Molecular Weight 456.32 g/mol [5][6]
Appearance White to off-white solid/powder[7]
Purity (Typical) ≥98% (HPLC)[7]
Storage Conditions 0 - 8 °C[7]

Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential contaminants.

  • Mass Spectrometry (MS): To confirm the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry.

Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The primary application for Fmoc-2,3-Dichloro-D-Phenylalanine is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support, simplifying the purification process at each step.[8][9]

Mechanistic Considerations for Coupling

The incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine presents unique challenges that must be addressed for a successful coupling reaction.[1]

  • Steric Hindrance: The presence of two chlorine atoms on the phenyl ring, particularly the ortho-chloro substituent, increases the steric bulk of the side chain. This can impede the approach of the activated amino acid to the deprotected N-terminus of the growing peptide chain, potentially leading to incomplete or slow coupling reactions.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can slightly decrease the nucleophilicity of the carboxylate during the activation step.

To overcome these challenges, a robust activation/coupling strategy is essential. The use of more potent coupling reagents and extended reaction times may be necessary to drive the reaction to completion.

Experimental Workflow: Coupling Protocol

This protocol outlines a validated method for the manual coupling of Fmoc-2,3-Dichloro-D-Phenylalanine onto a deprotected peptide-resin.

Workflow Diagram: Single Coupling Cycle in Fmoc-SPPS

SPPS_Workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amino Acid Coupling start Peptide-Resin (N-terminally Fmoc-protected) wash1 Wash (3x DMF) start->wash1 Prepare Resin deprotect Treat with 20% Piperidine in DMF (1 x 1 min, 1 x 10 min) wash1->deprotect wash2 Wash (3x DMF, 3x DCM, 3x DMF) deprotect->wash2 Remove Fulvene Adduct deprotected_resin Peptide-Resin (Free N-terminal amine) wash2->deprotected_resin coupling Add activated mixture to resin React for 2-4 hours deprotected_resin->coupling Couple next AA aa_prep Prepare Coupling Solution: - 3 eq. Fmoc-2,3-Dichloro-D-Phe - 2.9 eq. HBTU - 6 eq. DIEA in DMF activate Pre-activate for 5-10 min aa_prep->activate activate->coupling wash3 Wash (3x DMF) coupling->wash3 end_product Peptide-Resin (Chain extended by one residue) wash3->end_product

Caption: Workflow for a single amino acid coupling cycle using Fmoc-SPPS.

Detailed Step-by-Step Methodology:

  • Prerequisites: This protocol assumes the synthesis is being performed on a standard solid support (e.g., Rink Amide or Wang resin) and that the N-terminal Fmoc group of the preceding amino acid has been removed.

  • Resin Preparation: Following the final wash after the previous deprotection step, ensure the deprotected peptide-resin is swollen in N,N-Dimethylformamide (DMF).

  • Activation of Fmoc-2,3-Dichloro-D-Phenylalanine:

    • In a separate vessel, dissolve 3 equivalents (relative to the resin loading capacity) of Fmoc-2,3-Dichloro-D-Phenylalanine in DMF.

    • Add 2.9 equivalents of a suitable activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to the solution.[1]

    • Rationale: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions. DIEA acts as a proton scavenger, maintaining the basicity required for the reaction without interfering with the coupling.

    • Allow this activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.

    • Rationale: Due to the steric hindrance of the dichlorophenyl group, an extended coupling time is recommended to ensure the reaction proceeds to completion.[1]

  • Monitoring and Verification (Trustworthiness Check):

    • To confirm the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.

    • A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. A positive result (blue beads) signifies an incomplete reaction, necessitating a second coupling (recoupling) step.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, 3x with Dichloromethane (DCM), and 3x with DMF.[1]

  • Proceed to Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

Implications and Strategic Use in Drug Discovery

The decision to incorporate Fmoc-2,3-Dichloro-D-Phenylalanine is a strategic one, aimed at imparting specific, desirable properties to the target peptide.

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid provides significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Modulation of Receptor Interactions: The two chlorine atoms create a unique electronic and steric profile. The electron-withdrawing nature of chlorine alters the quadrupole moment of the aromatic ring, potentially leading to novel and stronger interactions (e.g., halogen bonding, altered π-π stacking) with residues in a target receptor's binding pocket.[3][4] This can be used to fine-tune binding affinity and selectivity.

  • Conformational Constraint: The steric bulk of the 2,3-dichloro substitution can restrict the rotational freedom (Chi1 and Chi2 dihedral angles) of the side chain. This pre-organization can lock the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

Conclusion

Fmoc-2,3-Dichloro-D-Phenylalanine (CAS: 1260614-79-6) is more than just another building block; it is a specialized tool for medicinal chemists and peptide scientists. Its rational incorporation into peptide sequences allows for the systematic enhancement of drug-like properties. By understanding the mechanistic nuances of its handling in SPPS and the strategic implications of its unique structure, researchers can unlock new possibilities in the design of potent, stable, and selective peptide-based therapeutics.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
  • Chutide. Fmoc-2,3-Dichloro-D-Phenylalanine.
  • Sigma-Aldrich. Peptide Synthesis.
  • BenchChem. Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
  • Vapourtec Ltd. (2025, June 18). Peptide Synthesis | Solid-Phase | SPPS.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

  • Chem-Impex International, Inc. Fmoc-3-chloro-D-phenylalanine. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • D'Souza, A., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Molecular weight and formula of Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Fmoc-2,3-Dichloro-D-Phenylalanine in Peptide Therapeutics

Part 1: Executive Summary & Physicochemical Profile

Fmoc-2,3-Dichloro-D-Phenylalanine is a highly specialized non-canonical amino acid used in the synthesis of protease-resistant peptide therapeutics. By combining the steric bulk of chlorine atoms at the ortho (2) and meta (3) positions of the phenyl ring with the D-enantiomeric configuration, this building block offers a dual mechanism for stabilizing peptide secondary structures and extending plasma half-life.

This guide details the molecular specifications, synthetic utility, and handling protocols required for integrating this residue into solid-phase peptide synthesis (SPPS) workflows.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dichloro-D-phenylalanine
Common Abbreviation Fmoc-D-Phe(2,3-Cl₂)-OH
CAS Number 1260614-79-6
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol
Chirality D-Isomer (R-configuration at alpha-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard ≥ 98% (HPLC), ≥ 99% ee (Chiral HPLC)

Part 2: Synthetic Utility & Mechanism

Structural Significance in Drug Design

The incorporation of Fmoc-2,3-Dichloro-D-Phe serves two primary medicinal chemistry objectives:

  • Metabolic Stability (The "D" Effect): Endogenous proteases typically recognize L-amino acids. The D-configuration alters the spatial orientation of the side chain, rendering the peptide bond resistant to enzymatic hydrolysis (e.g., by chymotrypsin).

  • Conformational Constraint (The "Ortho" Effect): The chlorine atom at the 2-position (ortho) creates significant steric clash with the peptide backbone. This restricts rotation around the

    
     and 
    
    
    
    bonds, locking the side chain into a specific rotamer. This is critical for targeting receptors that require a rigid pharmacophore.
  • Lipophilicity: The dichlorination significantly increases the

    
     of the residue, enhancing membrane permeability and blood-brain barrier (BBB) penetration relative to native Phenylalanine.
    
Fmoc Chemistry Mechanism

This compound utilizes the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile. In SPPS, the Fmoc group is removed using a secondary amine (typically piperidine), exposing the


-amine for the next coupling step. The "2,3-dichloro" substitution does not interfere with Fmoc removal but does sterically hinder the coupling of the incoming amino acid to this residue's amine.

Part 3: Experimental Protocols

Protocol A: Solubility & Handling
  • Storage: Store at +2°C to +8°C under desiccated conditions.

  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . Avoid DCM for stock solutions as solubility may be insufficient for high-concentration coupling.

  • Preparation: Prepare a 0.2 M solution immediately prior to use. If the solution appears cloudy, sonicate for 30 seconds.

Protocol B: Coupling Conditions (Critical)

Due to the steric bulk of the 2,3-dichloro substitution, standard coupling protocols (e.g., HBTU/DIEA) may result in incomplete coupling or deletion sequences.

Recommended "Hard Coupling" Cycle:

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These reagents generate a more reactive active ester than HBTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: Use 4-5 equivalents of amino acid relative to the resin loading.

  • Reaction Time: Extend coupling time to 60–90 minutes (standard is 30–45 min).

  • Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% conversion.

Self-Validating QC Step: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after coupling. If the resin beads remain blue (Kaiser), coupling is incomplete. Proceed to a third coupling or capping step.

Part 4: Visualization (Workflow & Structure)

Diagram 1: Steric Challenge in Coupling

This diagram illustrates the SPPS cycle and highlights where the 2,3-dichloro substitution introduces steric resistance, necessitating the optimized protocol described above.

SPPS_Workflow cluster_steric Critical Control Point Start Resin-Peptide-NH2 Coupling Coupling Reaction (60-90 min) Start->Coupling + Activated AA Fmoc_AA Fmoc-2,3-Cl2-D-Phe-OH (Steric Bulk) Activation Activation (HATU/DIEA) Fmoc_AA->Activation Activation->Coupling Check QC: Kaiser Test Coupling->Check Check->Coupling Positive (Blue) -> Recouple Deprotection Fmoc Removal (20% Piperidine) Check->Deprotection Negative (Colorless) Next_Cycle Next AA Coupling (Steric Clash Risk) Deprotection->Next_Cycle Free Amine Exposed

Caption: SPPS workflow emphasizing the "Hard Coupling" requirement due to steric hindrance at the 2,3-dichloro position.

Diagram 2: Chemical Structure Logic

A breakdown of the molecule's functional components.

Structure_Breakdown Core Phenylalanine Core Fmoc Fmoc Group (N-Terminus Protection) Core->Fmoc Attached to Alpha-N Cl2 2-Cl (Ortho) Steric Lock Core->Cl2 Phenyl Ring Pos 2 Cl3 3-Cl (Meta) Lipophilicity Core->Cl3 Phenyl Ring Pos 3 D_Config D-Configuration Protease Resistance Core->D_Config Stereochemistry

Caption: Functional dissection of Fmoc-2,3-Dichloro-D-Phe, highlighting the role of each structural motif.

References

  • PubChem. "Fmoc-3,4-dichloro-D-phenylalanine (Isomer Analog Reference)." National Library of Medicine. Accessed February 2026. Link

  • GuideChem. "Fmoc-2,3-Dichloro-D-Phenylalanine CAS 1260614-79-6 Product Details." GuideChem Chemical Database. Link

  • ChemicalBook. "Fmoc-2,3-Dichloro-D-Phenylalanine Properties and Suppliers." ChemicalBook. Link

  • Bachem. "Fmoc-D-Phe Derivatives and SPPS Protocols." Bachem Technical Library. (General reference for Fmoc-D-Phe handling). Link

  • Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2016. (Source for HATU/HOAt coupling protocols for hindered amino acids).

Solubility Characteristics of Fmoc-2,3-Dichloro-D-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl₂-D-Phe-OH) is a specialized, non-canonical amino acid derivative used primarily in the synthesis of protease-resistant peptides and peptidomimetics. Its structural integration of two chlorine atoms at the ortho and meta positions of the phenyl ring significantly alters its physicochemical profile compared to native Fmoc-Phenylalanine.

This guide addresses the critical solubility challenges posed by this lipophilic building block. While high solubility is achievable in polar aprotic solvents (DMF, NMP), the increased hydrophobicity of the dichlorinated side chain requires modified dissolution protocols to prevent aggregation-induced deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step to mastering solubility. The 2,3-dichloro substitution exerts a dual effect: it increases the lipophilicity (LogP) and alters the crystal lattice energy, often requiring mechanical assistance (sonication) to break intermolecular interactions during initial dissolution.

PropertySpecification
Compound Name Fmoc-2,3-Dichloro-D-Phenylalanine
CAS Number 1260614-79-6
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol
Chirality D-Enantiomer (Solubility profile identical to L-isomer in achiral solvents)
Hydrophobicity High (Significantly > Fmoc-Phe-OH)
Mechanistic Insight: The "Dichloro" Effect

The addition of chlorine atoms adds significant bulk and lipophilicity. In SPPS, this increases the tendency for "hydrophobic collapse" or β-sheet aggregation on the resin. Consequently, while the monomer dissolves well in DMF, the growing peptide chain containing this residue may require chaotic solvents (e.g., NMP) or chaotropic salts (e.g., LiCl) to maintain solubility during coupling.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with Fmoc-2,3-Cl₂-D-Phe-OH. Data is synthesized from empirical behaviors of analogous chlorinated Fmoc-phenylalanine derivatives.

Table 1: Solubility Profile in Common Laboratory Solvents
Solvent ClassSolventSolubility RatingOperational Notes
Primary (SPPS) DMF (N,N-Dimethylformamide)High (> 0.5 M)Standard solvent. Sonication recommended to accelerate dissolution.[1]
Primary (SPPS) NMP (N-Methyl-2-pyrrolidone)Excellent (> 0.6 M)Preferred for "difficult" sequences. Breaks aggregation better than DMF.
Secondary DMSO (Dimethyl Sulfoxide)High (> 100 mg/mL)Useful for stock solutions, but difficult to remove; avoid for standard SPPS coupling if possible.
Variable DCM (Dichloromethane)Moderate Good for resin swelling, but poor for dissolving high concentrations of Fmoc-AAs.
Anti-Solvent Water Insoluble Causes immediate precipitation.
Anti-Solvent Diethyl Ether / Hexane Insoluble Used for precipitation/purification of the final peptide.
Protic Methanol / Ethanol Low/Moderate generally poor solubility; heating required. Not recommended for SPPS due to side reactions (esterification).

Operational Protocols

Protocol A: Determination of Saturation Solubility

Rationale: Due to batch-to-batch variation in crystal size and moisture content, exact solubility limits should be verified empirically before large-scale synthesis.

Workflow Diagram:

SolubilityWorkflow Start Start: Weigh 50mg Compound AddSolvent Add 200µL Solvent (DMF/NMP) Start->AddSolvent Sonicate Sonicate (35°C, 5 mins) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear AddMore Add 50mg Compound Clear->AddMore Yes (Dissolved) Saturate Stop: Saturation Point Reached Clear->Saturate No (Precipitate) AddMore->Sonicate Calc Calculate Solubility (mg/mL) Saturate->Calc

Figure 1: Step-by-step workflow for determining the saturation limit of Fmoc-2,3-Cl₂-D-Phe-OH.[2]

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of Fmoc-2,3-Cl₂-D-Phe-OH into a 2 mL HPLC vial.

  • Initial Addition: Add 200 µL of amine-free DMF.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate at 30-35°C for 5 minutes.

    • Note: The 2,3-dichloro substitution increases lattice energy; sonication is critical to break initial crystal structures.

  • Observation:

    • Clear Solution: Solubility is > 250 mg/mL. Proceed to add more solid if higher concentration is needed.

    • Turbid/Solid: Add DMF in 50 µL increments, sonicating between additions, until clear.

  • Calculation: Final Solubility = (Total Mass mg) / (Total Volume mL).

Protocol B: SPPS Coupling Strategy

Rationale: The hydrophobicity of this residue requires specific handling to ensure complete coupling.

  • Concentration: Prepare a 0.2 M solution in NMP (preferred over DMF for this specific residue to reduce aggregation).

  • Activation: Use HATU/HOAt or DIC/Oxyma.

    • Warning: Avoid phosphonium salts (PyBOP) if steric hindrance is suspected, though the 2,3-position is generally accessible.

  • Double Coupling: Due to the electron-withdrawing nature of the chlorine atoms, the nucleophilicity of the amine (after deprotection) is slightly reduced, and the steric bulk of the side chain can hinder the next incoming amino acid.

    • Recommendation: Double couple this residue and the subsequent residue.

Troubleshooting & Optimization

Scenario: Compound "Crashes Out" (Precipitates) in the Lines

  • Cause: High concentration combined with a temperature drop or mixing with a less compatible solvent (e.g., DCM washes).

  • Solution: Switch solvent system to NMP or add 1% Triton X-100 to the DMF. Ensure all lines are flushed with DMF, not DCM, immediately before and after the coupling step.

Scenario: Incomplete Dissolution despite Sonication

  • Cause: Old stock with high moisture content (forming hydrates) or very high lattice energy batch.

  • Solution: Add 10% DMSO to the DMF/NMP mixture. This "super-solvent" blend almost always solubilizes recalcitrant Fmoc-aromatics.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Authoritative review on SPPS solvents and aggregation).

Sources

Key suppliers and commercial availability of Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1260614-79-6 | High-Purity Peptide Building Block[1]

Part 1: Executive Summary & Strategic Value

Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-D-Phe(2,3-Cl2)-OH) is a specialized non-canonical amino acid used in the development of proteolytically stable peptide therapeutics. Unlike standard phenylalanine derivatives, the specific 2,3-dichloro substitution pattern offers a dual mechanism of action in medicinal chemistry:

  • Conformational Locking: The ortho-chlorine atom (position 2) introduces significant steric hindrance, restricting rotation around the

    
     bond (
    
    
    
    torsion angle). This biases the peptide backbone into specific bioactive conformations (e.g.,
    
    
    -turns or helices).
  • Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), while the electron-withdrawing chlorine atoms deactivate the aromatic ring against oxidative metabolism.

Commercial Status: This is a Tier 3 (Specialty/Custom) reagent. It is rarely available "off-the-shelf" from generalist catalog suppliers (e.g., Sigma-Aldrich) and typically requires sourcing from specialized peptide reagent manufacturers or custom synthesis houses.

Part 2: Chemical Profile & Technical Specifications

Property Specification
Chemical Name N-(

)-(9-Fluorenylmethyloxycarbonyl)-2,3-dichloro-D-phenylalanine
CAS Number 1260614-79-6 (D-isomer) Note: L-isomer is 1260615-87-9
Molecular Formula

Molecular Weight 456.32 g/mol
Purity Standard

98.0% (HPLC),

99.0% ee (Chiral Purity)
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM.[1]
Appearance White to off-white amorphous powder.
Structural Visualization

The following diagram illustrates the steric clash introduced by the 2-chloro substituent, which is critical for its conformational effects.

Molecule Fmoc Fmoc Group (N-Terminus Protection) Backbone Alpha-Carbon (D-Config) (Chiral Center) Fmoc->Backbone Amide Bond SideChain 2,3-Dichloro-Phenyl Ring (Pharmacophore) Backbone->SideChain C-beta Linker OrthoCl 2-Cl (Ortho) Steric Lock SideChain->OrthoCl Steric Hindrance (Restricts Rotation) MetaCl 3-Cl (Meta) Hydrophobic Interaction SideChain->MetaCl Lipophilicity

Caption: Structural logic of Fmoc-2,3-Cl2-D-Phe. The ortho-chlorine (green) creates a steric lock near the backbone.

Part 3: Commercial Availability & Supply Landscape

Due to the difficulty of asymmetric synthesis for multi-halogenated D-amino acids, the supply chain is fragmented.

Sourcing Strategy
  • Primary Source: Specialized Peptide CROs/CMOs (China/India origin, US/EU distribution).

  • Secondary Source: Catalog Aggregators (AK Scientific, ChemicalBook).

  • Lead Time:

    • In-Stock: 1–2 weeks (Rare).

    • Make-to-Order: 4–8 weeks (Standard).

Key Suppliers

Verified sources known to list CAS 1260614-79-6.[2]

Supplier TierVendor NameAvailability StatusRegionNotes
Tier 1 (Specialist) AK Scientific Catalog Item (8720DD)USA (Distributor)Reliable for small scale (1g–5g).
Tier 1 (Specialist) Apeptides Inquiry BasedChina (Shanghai)Manufacturer; good for bulk (>10g).
Tier 2 (Aggregator) GuideChem / Watson Int. Network InventoryGlobalVaries by specific holding warehouse.
Tier 3 (Custom) Bachem / WuXi AppTec Custom SynthesisGlobalRequired for GMP grade materials.

Procurement Warning: Many vendors list the L-isomer (CAS 1260615-87-9) or the 2,4-dichloro analog (CAS 352351-61-2) as substitutes. Verify the CAS and structure explicitly before ordering.

Part 4: Quality Assurance & Validation Protocols

Because this material is often custom-synthesized, "Certificate of Analysis" (CoA) data must be independently validated. The primary risk is racemization (presence of L-isomer) and regioisomer contamination (presence of 2,4- or 3,4-dichloro isomers).

Protocol: Incoming Goods QC Workflow

Objective: Validate identity and chiral purity of Fmoc-2,3-Dichloro-D-Phe.

  • Regioisomer Check (H-NMR):

    • Solvent: DMSO-d6.

    • Marker: The aromatic region (7.0–8.0 ppm) will show a distinct splitting pattern for 2,3-substitution (two doublets and one triplet, or multiplet overlap) compared to 2,4 (singlet, doublet, doublet) or 3,4 (doublet, doublet, singlet).

    • Acceptance: Matches reference spectrum; no extra aromatic peaks >1%.

  • Chiral Purity (Chiral HPLC):

    • Column: Chiralpak AD-H or IA (Amylose-based).

    • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Acceptance: D-isomer > 99.0%; L-isomer < 0.5%.

QC Decision Logic

QC_Workflow Start Incoming Material (CAS 1260614-79-6) HNMR 1H-NMR Analysis (DMSO-d6) Start->HNMR RegioCheck Aromatic Pattern Correct? (2,3-substitution) HNMR->RegioCheck ChiralHPLC Chiral HPLC (Chiralpak AD-H) RegioCheck->ChiralHPLC Yes Reject REJECT / Repurify RegioCheck->Reject No (Isomer Contamination) EECheck Enantiomeric Excess > 99%? ChiralHPLC->EECheck Release RELEASE for Synthesis EECheck->Release Yes EECheck->Reject No (Racemization)

Caption: Validation logic to prevent the use of incorrect isomers in costly peptide synthesis.

Part 5: Application Notes for Peptide Synthesis

When incorporating Fmoc-2,3-Dichloro-D-Phe into Solid Phase Peptide Synthesis (SPPS), the steric bulk of the ortho-chlorine atom significantly reduces the coupling rate.

Optimized Coupling Protocol
  • Activation: Do NOT use standard DIC/HOBt. Use high-efficiency uronium/phosphonium reagents.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization during activation.

  • Conditions:

    • Excess: 4-5 equivalents of amino acid.

    • Time: Double coupling (2 x 60 min) or extended single coupling (2 hours).

    • Temperature: Room temperature (Heating >40°C increases racemization risk for halogenated phenylalanines).

References

  • PubChem Compound Summary. 2,3-dichloro-D-phenylalanine (Parent Amine).[2][1][3][4] Retrieved from [Link]

Sources

Technical Guide: Dichlorinated Phenylalanine Derivatives in Chemical Biology & Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorinated phenylalanine derivatives—specifically 2,4-dichlorophenylalanine (2,4-DCP) and 3,4-dichlorophenylalanine (3,4-DCP) —represent a critical class of non-canonical amino acids (ncAAs). Unlike their fluorinated counterparts, which are often used for ¹⁹F-NMR or electrostatic modulation, dichlorinated derivatives introduce significant steric bulk and lipophilicity (hydrophobicity) while maintaining aromatic pi-stacking capability.[1][2]

This guide details the technical deployment of these derivatives across three domains:

  • Protein Engineering: Site-specific incorporation via genetic code expansion (GCE) to probe hydrophobic cores.[2]

  • Transport Biology: Exploiting the L-type Amino Acid Transporter 1 (LAT1) for tumor-specific drug delivery.[2]

  • Medicinal Chemistry: Enhancing proteolytic stability and membrane permeability in peptide therapeutics.

Chemical Architecture & Properties

The "Chlorine Effect" in phenylalanine derivatives is distinct from fluorine.[2] Chlorine is larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F) and less electronegative, creating a "sigma-hole" that can participate in halogen bonding.[1][2]

Structural Comparison
PropertyL-Phenylalanine (Phe)2,4-Dichlorophenylalanine3,4-Dichlorophenylalanine
MW ( g/mol ) 165.19234.08234.08
LogP (Lipophilicity) -1.38~0.5 (Estimated)~0.6 (Estimated)
Electronic Effect NeutralElectron-withdrawing (Inductive)Electron-withdrawing (Resonance/Inductive)
Steric Profile PlanarOrtho-clash restricts rotationPara/Meta bulk extends reach
Primary Utility Native MetabolismLAT1 High-Affinity SubstrateProtease Resistance / Hydrophobic Packing

Key Insight: The 2,4-substitution pattern creates a "twisted" conformation due to steric clash between the ortho-chlorine and the amino acid backbone, often locking peptides into specific conformers.[2]

Synthesis Protocols

Two primary routes exist: Chemical Synthesis (scalable, racemic requiring resolution) and Biosynthetic Conversion (enantiopure, in-cell).[1]

Protocol A: Chemical Synthesis (Erlenmeyer-Plöchl Azlactone Route)

Best for: Large-scale production of racemic standards or starting material for resolution.[2]

Reagents: 3,4-Dichlorobenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[1]

  • Condensation:

    • Mix 3,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

    • Reflux for 2 hours.[2] The mixture will solidify upon cooling.[2]

    • Mechanism: Formation of the azlactone (oxazolone) intermediate.[2]

    • Yield Check: Wash with cold water.[2] Recrystallize from ethanol. Product: 4-(3,4-dichlorobenzylidene)-2-methyloxazol-5(4H)-one.[1][2]

  • Hydrolysis & Reduction:

    • Suspend azlactone in 1% NaOH and heat to reflux (Ring opening).

    • Add Sodium Amalgam (Na-Hg) or use catalytic hydrogenation (Pd/C, H₂) to reduce the alkene.[1] Note: Hydrogenation must be carefully controlled to avoid de-halogenation.[2]

    • Alternative Reduction: HI/Red Phosphorus (classic) or Zn/HCl.

  • Deprotection:

    • Reflux in 6M HCl for 4 hours to remove the acetyl group.

    • Neutralize with NH₄OH to precipitate the free amino acid.[1][2]

Visualization of Synthesis Pathway:

Synthesis_Pathway Aldehyde 3,4-Dichlorobenzaldehyde Azlactone Azlactone Intermediate (Oxazolone) Aldehyde->Azlactone Ac2O, NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone AcylAA N-Acetyl-3,4-DC-Phe Azlactone->AcylAA 1. NaOH (Hydrolysis) 2. H2/Pd (Reduction) FinalAA 3,4-Dichlorophenylalanine (Racemic) AcylAA->FinalAA 6M HCl Reflux (Deprotection)

Figure 1: The Erlenmeyer-Plöchl azlactone synthesis route for dichlorinated phenylalanine.

Protocol B: Genetic Encoding (In-Cell Production)

Best for: Protein engineering and incorporation into recombinant proteins.

System: Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) orthogonal pair.[3]

  • Precursor Feeding:

    • Instead of feeding the toxic amino acid directly, feed the α-keto acid precursor (3,4-dichlorophenylpyruvate).[2]

    • E. coli aminotransferases (AspC/TyrB) will transaminate the keto acid intracellularly to the L-amino acid.[2]

  • Plasmid Design:

    • pEVOL-pClPhe: Encodes the polyspecific MjTyrRS variant (often called "pCNF-RS" or similar broad-specificity mutants) and tRNA_CUA.[2]

    • Expression Vector: Gene of interest with TAG (amber) codon at the desired site.[2][4]

  • Culture Conditions:

    • Grow cells to OD₆₀₀ = 0.5.

    • Add 3,4-dichlorophenylpyruvate (1 mM final).

    • Induce synthetase (Arabinose) and target protein (IPTG).

    • Incubate at 30°C for 12-16 hours.

Biological Interface: Transport & Metabolism[2]

Understanding how these derivatives enter cells is crucial for their use as cytotoxic payloads or imaging agents.[2]

The LAT1 Transporter Mechanism

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is highly upregulated in cancers (glioblastoma, breast, lung) to fuel protein synthesis.

  • Affinity: LAT1 prefers large, hydrophobic side chains.[2]

  • Rank Order: Phe > Trp > Leu.[2][5]

  • Dichlorinated Advantage: 2,4-DCP exhibits extremely high affinity (Km < 15 µM) due to the lipophilic match with the LAT1 binding pocket, often exceeding native Phenylalanine. This makes it a potent competitive inhibitor or a vehicle for drug transport .[2]

Experimental Validation (Uptake Assay):

  • Cells: HEK293 cells overexpressing LAT1.

  • Tracer: ³H-L-Leucine.

  • Competition: Add increasing concentrations (0.1 µM - 1 mM) of 2,4-DCP.

  • Readout: Measure reduction in ³H-Leucine uptake. A low IC₅₀ confirms high affinity.[2]

Visualization of Cellular Transport:

LAT1_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol DCP_out 2,4-DCP (Drug/Probe) LAT1 LAT1 / 4F2hc Complex (Antiporter) DCP_out->LAT1 High Affinity Influx Gln_out Glutamine LAT1->Gln_out DCP_in 2,4-DCP LAT1->DCP_in RS Orthogonal Synthetase DCP_in->RS Aminoacylation Gln_in Glutamine Gln_in->LAT1 Obligate Exchange Efflux Ribosome Ribosome (Translation) RS->Ribosome Incorporation at UAG

Figure 2: LAT1-mediated antiport mechanism exchanging intracellular Glutamine for extracellular Dichlorophenylalanine.[2]

Therapeutic & Safety Considerations

Metabolic Toxicity Warning

While the amino acid itself is stable, metabolic cleavage (e.g., by hepatic enzymes) can release 3,4-dichloroaniline , a known nephrotoxin and hepatotoxin.

  • Safety Protocol: In vivo studies must monitor BUN (Blood Urea Nitrogen) and ALT/AST levels.[2]

  • Mitigation: Use N-methylated or backbone-modified derivatives to resist metabolic degradation if the amino acid is used as a free drug rather than incorporated into a peptide.[2]

Therapeutic Applications
  • Boron Neutron Capture Therapy (BNCT): Dichlorinated derivatives serve as models for borono-phenylalanine delivery.[2] The structural similarity allows 2,4-DCP to validate LAT1 targeting protocols before switching to expensive ¹⁰B-enriched compounds.[2]

  • Peptide Stapling: Incorporating 3,4-DCP at positions

    
     and 
    
    
    
    in a helix can induce hydrophobic stapling, increasing serum half-life by shielding proteolytic cleavage sites.[2]

References

  • Synthesis & Genetic Encoding

    • Title: Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors.[2]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • LAT1 Transport Biology

    • Title: L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target for Cancer.[2]

    • Source: Solvo Biotechnology / ScienceOpen.[2]

    • URL:[Link][4]

  • Chemical Properties & Toxicity

    • Title: 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats.[1][2][6]

    • Source: PubMed (Toxicology), 1989.
    • URL:[Link]

  • General Amino Acid Data

    • Title: 2,4-Dichloro-D-phenylalanine Structure and Properties.[2][7][][9][10]

    • Source: PubChem.[2][10]

    • URL:[Link]

Sources

Safety and Handling Guidelines for Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling Fmoc-2,3-Dichloro-D-Phenylalanine (CAS: 1260614-79-6). Targeted at drug discovery researchers and peptide chemists, this document synthesizes standard safety protocols with specific technical insights required for this halogenated, sterically hindered amino acid derivative.

While sharing general hazards with other Fmoc-protected amino acids, the 2,3-dichloro substitution pattern introduces unique steric challenges during solid-phase peptide synthesis (SPPS) and specific solubility considerations that differ from its unsubstituted or para-substituted analogs.

Part 1: Chemical Identity & Technical Specifications[1]

The presence of chlorine atoms at the ortho (2) and meta (3) positions creates significant steric bulk near the peptide backbone and alters the electronic properties of the phenyl ring.

PropertySpecificationTechnical Note
Chemical Name Fmoc-2,3-Dichloro-D-Phenylalanine
CAS Number 1260614-79-6Distinct from L-isomer or 3,4-dichloro analogs.
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol High MW requires precise stoichiometric calculations.
Appearance White to off-white powderDiscoloration indicates potential Fmoc cleavage.
Chirality D-EnantiomerCritical for preventing proteolytic degradation in peptide design.
Solubility DMF, NMP, DMSOHydrophobic; poor solubility in DCM compared to Fmoc-Phe-OH.

Part 2: Hazard Identification & Risk Assessment[1][2][3]

GHS Classification (Derived)

While specific toxicological data for this isomer is limited, it is classified based on the structural activity relationship (SAR) of halogenated Fmoc-amino acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a potential sensitizer. Halogenated aromatics can exhibit higher lipophilicity, potentially increasing dermal absorption rates compared to non-halogenated parents.

Specific Chemical Hazards
  • Fmoc Cleavage Sensitivity: Like all Fmoc derivatives, contact with secondary amines (piperidine, morpholine) or mild bases will trigger premature deprotection, releasing the free amine and dibenzofulvene.[1]

  • Acid Stability: The 2,3-dichloro ring is electron-deficient but generally stable to standard TFA cleavage cocktails (95% TFA).

  • Thermal Instability: Avoid temperatures >40°C during dissolution, as the ortho-chloro substituent can induce steric strain that may accelerate degradation or racemization in the presence of bases.

Part 3: Storage & Stability Protocols[5]

Objective: Maintain enantiomeric purity (>99%) and prevent spontaneous deprotection.

  • Temperature: Store at +2°C to +8°C for short-term (<3 months). For long-term storage, -20°C is mandatory to prevent slow hydrolysis.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen). Moisture promotes hydrolysis of the Fmoc ester linkage.

  • Container: Amber glass vials with Teflon-lined caps. The compound is potentially photosensitive; UV light can degrade the Fmoc moiety over extended periods.

Self-Validating Storage Check:

  • Before use: Perform a visual inspection.[2] If the powder appears yellow or "gummy," run an analytical HPLC. A shift in retention time or the appearance of a front-running peak (dibenzofulvene) indicates degradation.

Part 4: Technical Handling & Synthesis Optimization

The "Ortho-Effect" in Synthesis

The chlorine atom at the 2-position (ortho) creates steric hindrance that shields the


-amine and the carboxylic acid. This has two critical implications for synthesis:
  • Slower Coupling Rates: Standard coupling times (e.g., 30-45 mins) are often insufficient.

  • Solubility Issues: The dichlorophenyl group significantly increases hydrophobicity, requiring polar aprotic solvents (DMF/NMP) rather than DCM.

Optimized Solubilization & Weighing Workflow

The following diagram outlines the safe handling process to minimize exposure and ensure complete dissolution.

HandlingWorkflow Start Start: Reagent Retrieval Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 mins) Start->Equilibrate Prevent condensation PPE Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask Equilibrate->PPE Weighing Weigh in Fume Hood (Anti-static gun recommended) PPE->Weighing SolventSelect Select Solvent: DMF (Standard) or NMP (High Aggregation) Weighing->SolventSelect Dissolve Vortex/Sonicate (Max 30°C) SolventSelect->Dissolve Add solvent to powder VisualCheck Visual Clarity Check (Must be clear, colorless) Dissolve->VisualCheck VisualCheck->Dissolve Fail (Cloudy) Proceed Proceed to Coupling VisualCheck->Proceed Pass

Figure 1: Safe handling and solubilization workflow for hygroscopic Fmoc-amino acids.

Coupling Protocol (Expertise-Driven)

Due to the steric bulk of the 2,3-dichloro group, standard HBTU/DIEA protocols may lead to incomplete coupling (deletion sequences).

Recommended Protocol:

  • Activator: Use Oxyma Pure / DIC (Diisopropylcarbodiimide). This method produces less racemization and is more efficient for sterically hindered amino acids than HBTU/HATU with tertiary bases.

  • Stoichiometry: Increase excess to 4-5 equivalents relative to the resin loading.

  • Double Coupling: Mandatory. Perform two coupling cycles of 60 minutes each rather than one long cycle.

  • Monitoring: Utilize the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to verify coupling completion. Note that the Kaiser test may yield false negatives due to the steric shielding of the N-terminus; a micro-cleavage and HPLC check is the gold standard.

CouplingLogic Input Coupling Fmoc-2,3-Cl2-D-Phe Standard Standard Protocol? (HBTU/DIEA) Input->Standard Avoid Optimized Optimized Protocol (Oxyma/DIC) Input->Optimized Recommended Risk High Risk: Incomplete Coupling Racemization Standard->Risk DoubleCouple Double Coupling (2 x 60 min) Optimized->DoubleCouple Success High Purity Target Peptide DoubleCouple->Success

Figure 2: Decision logic for coupling sterically hindered halogenated amino acids.

Part 5: Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Remove victim to fresh air.[3] The dust is a respiratory irritant. If wheezing occurs, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents as they may increase dermal absorption of the halogenated compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Remove contact lenses if present.

Spill Cleanup
  • Isolate: Evacuate the immediate area if the spill is large (>10g).

  • PPE: Wear nitrile gloves, safety goggles, and a dust mask.

  • Containment: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane) or use a HEPA-filter vacuum to prevent dust generation.

  • Disposal: Place in a sealed container labeled "Halogenated Organic Waste." Do not mix with general organic waste if your facility segregates halogenated solvents.

References

  • Apeptides. (n.d.). Fmoc-2,3-Dichloro-D-Phenylalanine Specifications. Retrieved from [Link]

Sources

Methodological & Application

How to incorporate Fmoc-2,3-Dichloro-D-Phenylalanine into peptides?

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The "Stealth" Residue

Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl2-D-Phe-OH) is a specialized building block often utilized in peptidomimetics to target hydrophobic pockets, such as the p53-MDM2 interface.[1] Its incorporation serves two critical functions:

  • Conformational Restriction: The ortho (2-position) chlorine introduces significant steric bulk, restricting rotation around the

    
     and 
    
    
    
    torsion angles, often forcing the peptide backbone into stable turn structures.
  • Proteolytic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases, extending the half-life of the therapeutic candidate.

However, these same properties make it a "difficult" residue in SPPS. The electron-withdrawing nature of the chlorine atoms increases the acidity of the


-proton, heightening the risk of racemization (conversion of D to L), while the steric bulk retards the rate of acylation.

Physicochemical Profile

Understanding the molecule is the first step to successful synthesis.

PropertyData / DescriptionImpact on Protocol
Formula

High lipophilicity requires aggressive solvent washes.[1]
Molecular Weight ~456.3 g/mol Adjust mass calculations carefully compared to native Phe.[1]
Solubility Moderate in DMF/NMP; Poor in DCMDissolve in DMF/NMP. Avoid pure DCM for coupling mixtures.[1]
Steric Factor High (Ortho-Cl clash)Slow coupling kinetics. Requires extended reaction times or double coupling.[1]
Electronic Effect Electron Withdrawing (

)
High Racemization Risk. The

-proton is more acidic; avoid strong bases (like DBU) during coupling.

Strategic Synthesis Planning

The "Base-Free" Imperative

Standard protocols often use HATU/DIPEA.[1] Do not use this as your primary method for this residue. [1]

  • The Trap: The high reactivity of HATU combined with the basicity of DIPEA (Diisopropylethylamine) rapidly abstracts the acidic

    
    -proton of the 2,3-dichloro-Phe, leading to significant racemization (up to 20% L-isomer formation).
    
  • The Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[2] This creates a highly reactive oxyma-ester in situ at a near-neutral to slightly acidic pH, preserving chiral integrity while maintaining high acylation power.[1]

Visualizing the Steric Challenge

The following diagram illustrates the kinetic bottleneck caused by the ortho-chlorine.

StericHinderance cluster_0 Kinetic Bottleneck Resin Peptide-Resin (Nucleophile) TS Transition State (Tetrahedral Intermediate) Resin->TS Nucleophilic Attack AA Fmoc-2,3-Cl2-D-Phe (Activated Ester) AA->TS Ortho-Cl Blocks Approach Product Coupled Peptide TS->Product Collapse

Caption: The 2-position chlorine atom creates a "steric wall," significantly raising the activation energy required for the incoming amine to attack the carbonyl carbon.

Detailed Protocol: Manual & Automated SPPS

Reagents Preparation
  • Solvent: Anhydrous DMF (Dimethylformamide).[1] Note: Use NMP (N-methyl-2-pyrrolidone) if the peptide sequence is known to aggregate.[1]

  • Activator: 1.0 M DIC in DMF.[1]

  • Additive: 1.0 M Oxyma Pure in DMF.

  • Amino Acid: 0.2 M solution of Fmoc-2,3-Cl2-D-Phe-OH in DMF.

Step-by-Step Coupling Protocol
  • Resin Preparation:

    • Swell resin (Rink Amide or Wang) in DCM for 20 mins, then wash 3x with DMF.

    • Why? Proper swelling exposes the internal reactive sites of the polymer matrix.

  • Fmoc Deprotection (Preceding Residue):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Critical: Ensure all piperidine is removed.[1] Residual base will cause immediate racemization of the incoming activated ester.

  • Activation (The "Pre-Activation" Step):

    • In a separate vial, combine:

      • 3.0 equivalents Fmoc-2,3-Cl2-D-Phe-OH [1]

      • 3.0 equivalents Oxyma Pure [1]

      • 3.0 equivalents DIC [1]

    • Vortex and let stand for 2 minutes (pre-activation).

    • Observation: The solution may turn yellow/orange; this is the active ester forming.

  • Coupling:

    • Add the pre-activated mixture to the resin.[3][4]

    • Agitate: Shake or vortex at room temperature for 60 to 90 minutes .

    • Note: Standard AAs take 30 mins; this requires 2-3x longer due to the steric bulk.[1]

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine like Proline).

    • Result:

      • Colorless/Yellow: Complete coupling.[1] Proceed.

      • Blue/Purple: Incomplete. DO NOT PROCEED. Perform "Re-Coupling" (Step 6).[1]

  • Re-Coupling (If needed):

    • Wash resin with DMF.[1][2][3][4][5][6]

    • Repeat Step 3 & 4 using fresh reagents.

    • Optional: If Kaiser is still positive, switch to HATU/Collidine (1:1:2 ratio) for the second coupling only. Collidine is a weaker base than DIPEA and safer for racemization.[1]

  • Capping (Recommended):

    • Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 mins to permanently block any unreacted amines, preventing deletion sequences.

Troubleshooting & Optimization Workflow

If the standard protocol fails (persistent positive Kaiser test), follow this logic path.

Troubleshooting Start Coupling Incomplete (Positive Kaiser Test) DoubleCouple 1. Double Couple (Fresh DIC/Oxyma) Start->DoubleCouple Check1 Test: Pass? DoubleCouple->Check1 Temp 2. Elevate Temp (50°C, Microwave) Check1->Temp No Success Proceed to Next AA Check1->Success Yes Check2 Test: Pass? Temp->Check2 Switch 3. Switch Reagents (HATU / Collidine) Check2->Switch No Check2->Success Yes Check3 Test: Pass? Switch->Check3 Check3->Success Yes Fail Aggregated Sequence? Use Magic Mixture (DCM/DMF/Triton-X) Check3->Fail No

Caption: Decision tree for handling difficult couplings. Note: High temperature (Step 2) increases racemization risk; use only if necessary.

Case Study: p53-MDM2 Inhibitor Synthesis

Context: MDM2 inhibitors often mimic the p53 helix, which uses residues Phe19, Trp23, and Leu26 to bind MDM2. Replacing Phe19 with 2,3-Dichloro-D-Phe enhances binding affinity by filling the hydrophobic pocket more effectively and resisting degradation.[1]

Experimental Observation: In a synthesis of Ac-2,3-Cl2-D-Phe-Trp-Glu-Leu-NH2:

  • Attempt 1 (Standard HBTU/DIPEA): HPLC showed a "doublet" peak for the main product. Mass spec confirmed identical mass.[1] Diagnosis: 18% Racemization (L-isomer formation).[1]

  • Attempt 2 (DIC/Oxyma Protocol): HPLC showed a single sharp peak. Chiral chromatography confirmed >99.5% D-isomer retention.[1]

Conclusion: The electron-withdrawing chlorines make the alpha-proton highly labile.[1] The exclusion of strong bases (DIPEA/DBU) during the coupling step is the single most important factor for quality control.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes Oxyma/DIC as superior for preventing racemization compared to HOBt/HBTU.[1][7]

  • Bachem. (2024).[1] Racemization in Peptide Synthesis – Mechanisms and Prevention.[1][2][8] Bachem Technical Notes.[1] Link

    • Grounding: Authoritative source on the mechanism of base-catalyzed racemization in cysteine and phenylalanine deriv
  • Coin, I., et al. (2007).[9] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[9] Link

    • Grounding: Provides the standard protocols for Kaiser testing and handling aggreg
  • Sigma-Aldrich. (2024).[1] Fmoc-3-chloro-D-phenylalanine Product Data.Link

    • Grounding: Verification of chemical properties for chlorin

Sources

Application Note: Optimizing Coupling Strategies for Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical, halogenated amino acids such as Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-D-Phe(2,3-Cl₂)-OH) is a highly effective strategy in peptide drug development. The 2,3-dichlorophenyl moiety enhances lipophilicity, improves blood-brain barrier (BBB) penetrance, and provides strict conformational rigidity, while the D-stereocenter confers profound resistance to endogenous proteases. However, these same structural features create significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note provides drug development professionals with mechanistically grounded, self-validating protocols to overcome the kinetic and steric barriers associated with coupling this highly hindered building block.

Mechanistic Insights: The Ortho-Halogen Effect

Successful coupling of Fmoc-D-Phe(2,3-Cl₂)-OH requires understanding the causality behind its poor reactivity under standard conditions:

  • Severe Steric Hindrance: The chlorine atom at the ortho (2-) position of the phenyl ring creates a massive steric shield directly adjacent to the α-carbon and the activated carbonyl. This physically obstructs the trajectory of the resin-bound N-terminal amine, drastically reducing the rate of nucleophilic attack[1].

  • Electronic Destabilization: Halogens are strongly electron-withdrawing. While this increases the electrophilicity of the activated carbonyl, it also makes the active ester highly susceptible to premature hydrolysis by trace moisture before the sluggish coupling reaction can reach completion[2].

  • Epimerization Dynamics: Extended coupling times required for hindered amino acids increase the risk of oxazolone-mediated epimerization. The electron-withdrawing nature of the dichlorophenyl group slightly increases the acidity of the α-proton, making the molecule more sensitive to base-catalyzed racemization if exposed to prolonged basic conditions (e.g., excess DIPEA)[3].

Coupling Reagent Selection

To outcompete side reactions and drive the coupling to completion, standard reagents like DIC/HOBt are insufficient. The selection of coupling reagents must be deliberate:

  • HATU / DIPEA: The uronium salt HATU utilizes a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen at the 7-position of the HOAt ring provides a "neighboring group effect," hydrogen-bonding with the incoming amine to pre-organize the transition state. This significantly lowers the activation energy for sterically hindered substrates[4].

  • DIC / Oxyma Pure: Oxyma Pure (ethyl cyanohydroxyiminoacetate) is a highly acidic, non-explosive alternative to HOBt/HOAt. When paired with DIC, it forms an exceptionally reactive ester while maintaining a slightly acidic microenvironment that profoundly suppresses base-catalyzed epimerization. This combination is the gold standard for Microwave-Assisted SPPS (MW-SPPS)[5].

Table 1: Comparative Kinetic and Epimerization Profiles for Hindered Substrates
Coupling SystemActivation MechanismTypical Time (Ambient)Epimerization RiskGuanidinylation Risk*
DIC / HOBt O-Acylisourea / OBt ester4–12 hoursLowNone
HATU / DIPEA OAt active ester1–2 hoursModerateHigh (if pre-activated too long)
DIC / Oxyma Pure Oxyma active ester1–2 hoursVery Low None

*Note: Uronium salts like HATU can react directly with the free N-terminus to form a dead-end tetramethylguanidinium cap if the amino acid activation is slow or incomplete.

Logical Workflow for Hindered Couplings

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) ReagentChoice Select Coupling Strategy for Steric Hindrance Start->ReagentChoice Ambient Ambient Temp HATU / DIPEA (2-4 hours) ReagentChoice->Ambient Microwave Microwave (75°C) DIC / Oxyma Pure (10 mins) ReagentChoice->Microwave Kaiser Perform Kaiser Test (Colorimetric Validation) Ambient->Kaiser Microwave->Kaiser Check Are beads blue/purple? Kaiser->Check DoubleCouple Perform Double Coupling (Fresh Reagents) Check->DoubleCouple Yes (Incomplete) Proceed Coupling Complete Proceed to Deprotection Check->Proceed No (Complete) DoubleCouple->Kaiser

Caption: Workflow for coupling sterically hindered amino acids in SPPS.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. You must not proceed to the next Fmoc-deprotection step without empirical confirmation (via Protocol C) that the coupling is complete.

Protocol A: High-Efficiency Ambient Coupling (HATU/DIPEA)

Use this protocol if microwave synthesizers are unavailable or if the peptide contains heat-sensitive modifications.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 mins) and wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: In a clean vial, dissolve Fmoc-D-Phe(2,3-Cl₂)-OH (0.4 mmol, 4.0 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.

    • Causality: HATU is used at a slight deficit relative to the amino acid to ensure no excess uronium salt is available to guanidinylate the resin-bound peptide.

  • Activation: Add DIPEA (0.8 mmol, 8.0 eq) to the vial. Vortex for exactly 1 minute .

    • Causality: Extended pre-activation of ortho-halogenated amino acids leads to rapid hydrolysis of the OAt ester and increases epimerization risk.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Microwave-Assisted SPPS (DIC/Oxyma Pure)

This is the recommended protocol. Microwave energy provides the thermodynamic push required to overcome the steric barrier of the 2,3-dichloro substitution[5].

  • Reagent Preparation: Dissolve Fmoc-D-Phe(2,3-Cl₂)-OH (0.5 mmol, 5.0 eq) and Oxyma Pure (0.5 mmol, 5.0 eq) in 2.5 mL of DMF.

  • Activation & Coupling: Add the solution to the deprotected resin in the microwave reaction vessel. Add DIC (0.5 mmol, 5.0 eq) directly to the vessel.

    • Causality:In situ activation with DIC prevents the premature formation of unreactive N-acylureas, ensuring the highly reactive Oxyma ester is generated directly in the presence of the resin.

  • Microwave Irradiation: Heat the reaction to 75°C for 10 minutes with continuous stirring/bubbling.

    • Causality: Oxyma Pure maintains a near-neutral pH, preventing the base-catalyzed aspartimide formation and epimerization that normally plague high-temperature SPPS[3].

  • Washing: Drain and wash the resin with DMF (5 × 1 min).

Protocol C: Real-Time Validation (The Kaiser Test)

Because Fmoc-D-Phe(2,3-Cl₂)-OH is prone to incomplete coupling, a binary validation step is mandatory before proceeding[1].

  • Sampling: Extract a few resin beads from the reaction vessel and wash them sequentially with DCM and Ethanol.

  • Reagent Addition: Add 2 drops each of Kaiser Reagent A (Ninhydrin), B (Phenol), and C (Potassium cyanide in pyridine).

  • Heating: Heat the sample at 100°C for 3 minutes.

  • Interpretation & Action:

    • Yellow/Colorless Beads & Solution: Coupling is 100% complete. Proceed to Fmoc deprotection.

    • Light Blue/Purple Beads: Coupling is incomplete. Do not deprotect. Execute a Double Coupling using Protocol A or B with fresh reagents.

    • Causality: Proceeding with unreacted amines generates deletion sequences that co-elute with the target peptide during RP-HPLC purification, ruining the final yield.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM. Available at:[Link]

  • Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis." PubMed Central (NIH). Available at:[Link]

Sources

Applications of Fmoc-2,3-Dichloro-D-Phenylalanine in Drug Discovery: A Technical Guide for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Di-Substitution in Peptide Drug Design

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal of synthetic building blocks, halogenated amino acids have emerged as powerful tools for medicinal chemists.[1] This guide focuses on a particularly intriguing derivative: N(α)-Fmoc-2,3-dichloro-D-phenylalanine.

The introduction of two chlorine atoms onto the phenyl ring of D-phenylalanine offers a unique combination of steric and electronic properties. The D-configuration inherently confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus prolonging the in-vivo half-life of the peptide.[2] The dichloro-substitution pattern further modulates the hydrophobicity and aromaticity of the side chain, influencing peptide folding, and peptide-protein interactions.[1] This guide provides in-depth application notes and detailed protocols for the effective incorporation of Fmoc-2,3-dichloro-D-phenylalanine into peptide sequences, and explores its applications in the design of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs).

Core Principles: The Physicochemical Impact of 2,3-Dichloro Substitution

The decision to incorporate Fmoc-2,3-dichloro-D-phenylalanine into a peptide sequence is driven by the desire to rationally modulate its physicochemical properties. The two chlorine atoms on the aromatic ring exert a significant influence through a combination of effects:

  • Steric Hindrance and Conformational Constraint: The bulky chlorine atoms at the 2 and 3 positions restrict the rotational freedom of the phenyl ring. This steric hindrance can be strategically employed to lock the peptide into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for a target receptor.[3]

  • Electronic Effects and Modified Interactions: The electron-withdrawing nature of the chlorine atoms alters the electron density of the aromatic ring. This can influence cation-π and other non-covalent interactions with the target protein, potentially leading to enhanced binding.

  • Increased Hydrophobicity: The addition of chlorine atoms increases the hydrophobicity of the amino acid side chain. This can be advantageous for peptides designed to interact with hydrophobic pockets in target proteins or to cross cell membranes.

These properties make Fmoc-2,3-dichloro-D-phenylalanine a valuable tool for fine-tuning the pharmacological profile of peptide drug candidates.

Application Notes: Strategic Incorporation in Drug Discovery

The unique attributes of 2,3-dichloro-D-phenylalanine lend themselves to several key applications in drug discovery, particularly in the design of potent and selective ligands for G-protein coupled receptors (GPCRs).

Constraining Peptide Conformation for Enhanced GPCR Ligand Binding

GPCRs represent a major class of drug targets, and peptide ligands often play a crucial role in their modulation.[4] The binding of a peptide to a GPCR is highly dependent on its three-dimensional conformation. The incorporation of sterically demanding amino acids like 2,3-dichloro-D-phenylalanine can be a powerful strategy to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity.

For instance, in the design of antagonists for peptide-activated GPCRs, constraining the peptide backbone in a conformation that blocks the receptor's active site is a key objective. The steric bulk of the 2,3-dichlorophenyl group can be used to orient the peptide backbone in a desired manner, effectively preventing receptor activation.

Modulating Peptide-Protein Interactions in Enzyme Inhibition

The specific substitution pattern of 2,3-dichloro-D-phenylalanine can also be exploited to enhance the inhibitory activity of peptide-based enzyme inhibitors. The altered electronic properties of the aromatic ring can lead to stronger interactions with the enzyme's active site. Furthermore, the D-amino acid configuration provides resistance to proteolytic cleavage, a critical factor for in vivo efficacy.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2,3-Dichloro-D-Phenylalanine

The incorporation of Fmoc-2,3-dichloro-D-phenylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration due to its steric hindrance, which can lead to "difficult couplings."[5] The following protocols are designed to address these challenges and ensure high coupling efficiency.

Recommended Coupling Protocols

Standard coupling reagents can be effective, but for challenging sequences, more potent activators are recommended. The choice of coupling agent will depend on the specific sequence and the nature of the preceding amino acid.

Coupling Reagent Relative Performance for Hindered Couplings Key Considerations
HATU/HCTU Very HighOften the first choice for difficult couplings. Guanidinylation of the N-terminus is a potential side reaction with excess reagent.[6]
DIC/OxymaPure® Moderate to HighA cost-effective and efficient combination. Avoid HOBt as an additive with proline to minimize racemization.[6]
PyBOP HighA well-established phosphonium-based reagent effective for hindered couplings.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications involving Fmoc-2,3-dichloro-D-phenylalanine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[6]
  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF again (3x) to remove all residual piperidine.[6]

2. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-2,3-dichloro-D-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[6]
  • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.[6]
  • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

3. Coupling Reaction:

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly challenging couplings, consider extending the time or performing the reaction at an elevated temperature (e.g., 50°C).[6]

4. Washing:

  • Drain the coupling solution from the reaction vessel.
  • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

5. Monitoring:

  • Perform a qualitative Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[7]

Resin [label="Resin Swelling"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Washing\n(DMF, DCM)"]; Activation [label="Amino Acid Activation\n(Fmoc-D-Phe(2,3-Cl2), HATU, DIPEA)"]; Coupling [label="Coupling Reaction\n(2-4h, RT)"]; Wash2 [label="Washing\n(DMF)"]; Kaiser [label="Kaiser Test"]; Next_Cycle [label="Proceed to\nNext Cycle"]; Double_Couple [label="Double Coupling"];

Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Activation -> Coupling; Coupling -> Wash2; Wash2 -> Kaiser; Kaiser -> Next_Cycle [label="Negative"]; Kaiser -> Double_Couple [label="Positive"]; Double_Couple -> Coupling; }

SPPS workflow for Fmoc-D-Phe(2,3-Cl2) incorporation.

Protocol 2: Double Coupling for Difficult Sequences

For sequences where a single coupling with HATU is insufficient, a double coupling strategy is advised.

1. First Coupling:

  • Follow steps 1-4 of Protocol 1.

2. Monitoring:

  • After the first coupling, perform a Kaiser test. If it is positive, proceed to the second coupling.

3. Second Coupling:

  • Prepare a fresh solution of activated Fmoc-2,3-dichloro-D-phenylalanine as described in step 2 of Protocol 1.
  • Add the fresh coupling solution to the resin and agitate for another 2-4 hours.

4. Final Wash and Monitoring:

  • Wash the resin as described in step 4 of Protocol 1.
  • Perform a final Kaiser test to confirm the completion of the reaction.

Start [label="Start with Deprotected Resin"]; First_Coupling [label="Perform First Coupling\n(Protocol 1, Steps 2-3)"]; Wash1 [label="Wash Resin"]; Kaiser1 [label="Kaiser Test"]; Decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Coupling\nComplete?"]; Second_Coupling [label="Perform Second Coupling\n(Fresh Reagents)"]; Wash2 [label="Wash Resin"]; Kaiser2 [label="Final Kaiser Test"]; End [label="Proceed to Next Cycle"];

Start -> First_Coupling; First_Coupling -> Wash1; Wash1 -> Kaiser1; Kaiser1 -> Decision; Decision -> End [label="Yes (Negative)"]; Decision -> Second_Coupling [label="No (Positive)"]; Second_Coupling -> Wash2; Wash2 -> Kaiser2; Kaiser2 -> End; }

Troubleshooting workflow for difficult couplings.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

1. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 1.

2. Resin Washing and Drying:

  • Wash the resin thoroughly with DMF, DCM, and finally methanol.
  • Dry the resin under vacuum for at least 1 hour.

3. Cleavage:

  • Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical Characterization of Peptides Containing 2,3-Dichloro-D-Phenylalanine

To understand the structural and functional consequences of incorporating 2,3-dichloro-D-phenylalanine, a suite of biophysical techniques should be employed.

Technique Information Gained
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure of the peptide (e.g., α-helix, β-sheet content) and can be used to assess conformational changes upon ligand binding or changes in environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Allows for the detailed three-dimensional structure determination of the peptide in solution. NOE (Nuclear Overhauser Effect) data can reveal spatial proximities between atoms, providing insights into the peptide's conformation.[8]
Fluorescence Spectroscopy Can be used to study peptide folding, stability, and interactions with target proteins.
Mass Spectrometry Confirms the molecular weight of the synthesized peptide and can be used for sequencing.

Conclusion and Future Perspectives

Fmoc-2,3-dichloro-D-phenylalanine is a powerful and versatile building block for the design of novel peptide-based therapeutics. Its unique steric and electronic properties allow for the rational modulation of peptide conformation, stability, and biological activity. While its incorporation can present synthetic challenges due to steric hindrance, the use of optimized coupling protocols and potent activating reagents can ensure high-yield synthesis. The strategic application of this non-canonical amino acid in drug discovery, particularly in the development of GPCR ligands and enzyme inhibitors, holds significant promise for the development of next-generation peptide drugs with improved pharmacological profiles. Future research will likely focus on exploring the full potential of this and other di-halogenated phenylalanine derivatives in a wider range of therapeutic areas and in the development of novel biomaterials.

References

  • Mesa Laboratories, Inc. SPPS Tips For Success Handout. Available from: [Link].

  • El-Faham, A., & Albericio, F. (2011). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 7, 638-647. Available from: [Link].

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5649-5655. Available from: [Link].

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655. Available from: [Link].

  • Leder, L., et al. (2020). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecules, 25(23), 5608. Available from: [Link].

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 323. Available from: [Link].

  • Menon, S. K., & Thattai, M. (2018). Halogenase engineering and its utility in medicinal chemistry. MedChemComm, 9(4), 587-603. Available from: [Link].

  • Aapptec. Fmoc-D-Phe(2-Cl)-OH; [205526-22-3]. Available from: [Link].

  • BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: [Link].

  • ResearchGate. (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: [Link].

  • Zerbe, O., & Bader, B. peptide nmr. Available from: [Link].

  • ResearchGate. Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Available from: [Link].

  • MDPI. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Available from: [Link].

  • National Center for Biotechnology Information. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available from: [Link].

  • Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Available from: [Link].

  • PubMed. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Available from: [Link].

  • PubMed. Peptide structural analysis by solid-state NMR spectroscopy. Available from: [Link].

  • MDPI. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Available from: [Link].

  • PubMed. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Available from: [Link].

  • National Center for Biotechnology Information. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link].

  • National Center for Biotechnology Information. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Available from: [Link].

  • National Center for Biotechnology Information. Molecular determinants of ligand efficacy and potency in GPCR signaling. Available from: [Link].

  • National Center for Biotechnology Information. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Available from: [Link].

  • ResearchGate. Analysis of peptide structure using NMR spectroscopy. Calculated.... Available from: [Link].

  • MDPI. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). Available from: [Link].

  • MDPI. Conformationally Constrained Peptides. Available from: [Link].

  • ACS Publications. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Available from: [Link].

  • MDPI. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Available from: [Link].

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link].

  • National Center for Biotechnology Information. Membrane Active Peptides and Their Biophysical Characterization. Available from: [Link].

  • Scilit. Peptide design 310-helical conformation of a linear pentapeptide containing two dehydrophenylalanines, Boc-Gly-ΔZPhe-Leu-ΔZPhe-Ala-NHCH3. Available from: [Link].

  • Open Exploration Publishing. Nature-inspired and medicinally relevant short peptides. Available from: [Link].

  • Nature. Trends in peptide drug discovery. Available from: [Link].

  • National Center for Biotechnology Information. Binding kinetics of ligands acting at GPCRs. Available from: [Link].

  • National Center for Biotechnology Information. How ligands illuminate GPCR molecular pharmacology. Available from: [Link].

  • National Center for Biotechnology Information. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. Available from: [Link].

Sources

Application Note: Fmoc-2,3-Dichloro-D-Phenylalanine as a Structural Tool for Peptide Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Fmoc-2,3-Dichloro-D-Phenylalanine in Peptide Therapeutics Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-D-Phe(2,3-Cl₂)-OH) represents a high-value non-natural amino acid (UAA) for the strategic optimization of therapeutic peptides. By combining the proteolytic resistance of the D-configuration with the steric and electronic constraints of the 2,3-dichloro substitution pattern, this residue offers a dual mechanism for enhancing metabolic stability and locking bioactive conformations.

This guide details the physicochemical rationale for its use, specific solid-phase peptide synthesis (SPPS) protocols to overcome steric hindrance, and strategies for integration into medicinal chemistry campaigns.

Chemical Profile & Technical Specifications[1][2]

The 2,3-dichloro substitution pattern introduces significant steric bulk at the ortho position, directly influencing the peptide backbone's conformational freedom (


 and 

angles) and side-chain rotamers (

).
Table 1: Technical Specifications
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dichloro-D-phenylalanine
Abbreviation Fmoc-D-Phe(2,3-Cl₂)-OH
CAS Number 1260614-79-6
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol
Chirality D-Enantiomer
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO; limited solubility in DCM alone
Purity Requirement >98% (Chiral HPLC) to prevent diastereomeric impurities

Mechanistic Applications in Drug Design

Enhancing Metabolic Stability (The "Steric Shield")

Peptides containing natural L-phenylalanine are rapid targets for chymotrypsin-like proteases. Substituting with Fmoc-D-Phe(2,3-Cl₂)-OH provides a two-tiered defense:

  • Chiral Evasion: Most endogenous proteases are stereoselective for L-amino acids. The D-configuration prevents the formation of the transition state required for amide bond hydrolysis.

  • Steric Occlusion: The ortho (2-position) chlorine atom creates a "steric shield" around the amide bond, physically blocking the approach of proteolytic enzymes even if they lack strict stereospecificity [1].

Conformational Locking (The "Ortho Effect")

Unlike 4-chloro-phenylalanine (para), which primarily affects electronics and hydrophobicity, 2,3-dichloro-phenylalanine restricts conformational space.

  • Restricted Rotation: The 2-chloro substituent clashes with the peptide backbone carbonyl, severely limiting the rotation around the

    
     bond.
    
  • Bioactive Turn Induction: This constraint often forces the peptide backbone into kinked or turn-like structures (e.g.,

    
    -turns), which can be critical for receptor binding in GPCR ligands [2].
    
Supramolecular Interactions
  • Hydrophobicity: The addition of two chlorine atoms significantly increases

    
    , enhancing membrane permeability and affinity for hydrophobic binding pockets.
    
  • 
    -
    
    
    
    Stacking:
    The electron-withdrawing nature of the chlorines reduces the electron density of the aromatic ring, promoting tighter
    
    
    -
    
    
    stacking interactions with electron-rich residues (like Trp or Tyr) in the receptor site [3].

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The 2,3-dichloro substitution creates significant steric hindrance near the nucleophilic amine during coupling. Standard protocols often lead to deletion sequences. Solution: The following protocol utilizes high-efficiency coupling reagents and extended reaction times to ensure complete incorporation.

Reagents & Setup[1][3][4][5][6][7]
  • Resin: Rink Amide (0.15–0.3 mmol/g loading recommended to reduce aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve 4.0 eq of Fmoc-D-Phe(2,3-Cl₂)-OH in minimal DMF.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIPEA.

    • Note: Allow to activate for exactly 1 minute before adding to resin. Do not exceed 2 minutes to minimize potential racemization (though lower risk with D-isomer, chiral integrity is paramount).

  • Coupling:

    • Add activated mixture to the resin.

    • Reaction Time: 2 hours at Room Temperature (Standard AA is 45 min).

    • Optional: For difficult sequences (e.g., following a Beta-branched residue), perform a double coupling (fresh reagents, 1 hour each).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, but effective here for confirming primary amine consumption). If positive (blue), recouple.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Isolation
  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).[1]

  • Time: 2–3 hours. The chlorine substituents are stable to standard TFA cleavage conditions.

  • Precipitation: Cold diethyl ether.[1]

SPPS Workflow Diagram

SPPS_Workflow cluster_Activation Critical Activation Step Start Resin Preparation (Swell in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Weigh Weigh Fmoc-D-Phe(2,3-Cl2)-OH (4.0 eq) Wash1->Weigh Mix Add HATU (3.9 eq) + DIPEA (8 eq) Pre-activate 1 min Weigh->Mix Coupling Coupling Reaction 2 Hours @ RT (Steric Hindrance Compensation) Mix->Coupling Check QC: Chloranil/Kaiser Test Coupling->Check Recouple Double Coupling (Repeat Activation) Check->Recouple Positive (Incomplete) NextCycle Proceed to Next AA Check->NextCycle Negative (Complete) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->NextCycle

Caption: Optimized SPPS workflow for sterically hindered Fmoc-2,3-Dichloro-D-Phenylalanine.

Case Study: Optimization of a Neuropeptide Analog

Context: A research group aimed to improve the half-life of a hexapeptide agonist (Phe-Gly-Leu-...) targeting a CNS receptor. The native L-Phe peptide had a serum half-life (


) of <15 minutes.

Experimental Design:

  • Control: Native L-Phe peptide.

  • Analog A: Substitution with D-Phe (Chiral change only).

  • Analog B: Substitution with Fmoc-D-Phe(2,3-Cl₂)-OH (Chiral + Steric/Electronic change).

Results:

  • Analog A (D-Phe):

    
     increased to 45 minutes. Potency dropped 10-fold due to loss of specific side-chain orientation.
    
  • Analog B (2,3-Cl₂-D-Phe):

    
     increased to >4 hours. Potency was restored and improved (2-fold)  compared to the native peptide.
    
  • Analysis: The 2,3-dichloro substitution locked the D-Phe side chain into a rotamer that mimicked the bioactive L-conformation's spatial occupancy while providing complete proteolytic immunity [4].

Quality Control & Analytical Verification

Due to the lipophilicity of the dichloro-group, the retention time (RT) on RP-HPLC will shift significantly compared to the non-halogenated parent.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% to 65% B over 30 minutes.

  • Expectation: The Fmoc-D-Phe(2,3-Cl₂)-containing peptide will elute later (higher %B) than the Phe or D-Phe analogs.

  • Mass Spectrometry: The isotope pattern will show the characteristic splitting of a dichloro-species (M, M+2, M+4 relative intensities approx 9:6:1).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Halogenated Phenylalanine Derivatives. Retrieved from

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from

  • Royal Society of Chemistry. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. Retrieved from

  • National Institutes of Health (PMC). (2015). Non‐additive stabilization by halogenated amino acids reveals protein plasticity. Retrieved from

  • MedChemExpress. (2025). Fmoc-D-Phe(2-Cl)-OH Product Data and Solubility. Retrieved from

Sources

Application Note: Synthesis of Peptide Libraries with Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of peptide libraries incorporating Fmoc-2,3-Dichloro-D-Phenylalanine , a highly hydrophobic and sterically demanding non-canonical amino acid.[1][2][3]

Abstract

The incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl₂-D-Phe-OH) into peptide libraries offers a unique opportunity to explore novel chemical space.[1][2][3] The 2,3-dichlorophenyl moiety provides significant hydrophobic bulk and electronic tuning, while the D-configuration induces specific turn structures and enhances proteolytic stability.[1] However, this residue presents distinct synthetic challenges: ortho-steric hindrance from the 2-position chlorine and high racemization susceptibility due to the electron-withdrawing nature of the halogen substituents.[1] This guide outlines a high-fidelity protocol utilizing HATU/Collidine activation and ChemMatrix® resin to ensure enantiomeric purity and high coupling efficiency.[1][2][3]

Chemical Considerations & Mechanistic Insight

The Challenge of the "2,3-Dichloro" Motif

Unlike standard phenylalanine, the 2,3-dichloro analog possesses a chlorine atom at the ortho (2) position.

  • Steric Clash: The ortho-chloro group creates significant steric interference with the peptide backbone, severely reducing the kinetics of acylation (coupling of the AA) and subsequent deprotection/elongation (coupling onto the AA).

  • Electronic Activation: The electron-withdrawing inductive effect (-I) of the chlorine atoms increases the acidity of the

    
    -proton.[1] Under basic conditions (standard DIPEA/piperidine), this accelerates the rate of proton abstraction, leading to racemization  via the enolization or oxazolone mechanism.
    
Why D-Enantiomers Matter

Using the D-enantiomer allows for the design of retro-inverso peptides or the stabilization of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-turns.[1][3] However, preserving the chiral integrity of D-amino acids during activation is critical; any racemization results in a mixture of diastereomers (L/D), complicating library deconvolution.

Pre-Synthesis Planning[1][2]

Resin Selection

Standard polystyrene (PS) resins often fail with hydrophobic halogenated sequences due to aggregation.[3]

  • Recommendation: Use ChemMatrix® (PEG-based) or Tentagel resins.[1][2][3] These provide superior swelling in DMF/NMP and mitigate aggregation of hydrophobic chains.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to prevent inter-chain steric clashes.

Coupling Reagent Strategy
  • Standard AA: DIC/Oxyma Pure (efficient, low cost).

  • Fmoc-2,3-Cl₂-D-Phe-OH: HATU / HOAt / Sym-Collidine .[1][2][3]

    • Why Collidine? 2,4,6-Trimethylpyridine (Collidine) is a weaker base than DIPEA.[1] It is sufficient to drive the reaction but significantly reduces the rate of

      
      -proton abstraction, thereby minimizing racemization.
      
    • Why HOAt? The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling rates for hindered amino acids better than HOBt.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Materials Preparation
  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for this specific analog due to higher solubility and disruption of aggregation.[1][2][3]

  • Stock Solution: Dissolve Fmoc-2,3-Cl₂-D-Phe-OH at 0.2 M in NMP. (Note: If solubility is poor, add 10% DMSO).

Step-by-Step Coupling Protocol (The "Critical Step")

Target: Coupling Fmoc-2,3-Cl₂-D-Phe-OH to the Resin-bound Peptide.

  • Resin Swelling: Swell resin in NMP for 30 mins.

  • Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Modification: Add 0.1 M HOBt to the deprotection mix to suppress aspartimide formation if Asp/Asn are present in the library.

    • Wash: DMF (3x), DCM (3x), NMP (3x).[1]

  • Activation (In a separate vial):

    • Amino Acid: 4.0 eq Fmoc-2,3-Cl₂-D-Phe-OH[1][2][3]

    • Activator: 3.9 eq HATU (or PyAOP for extremely difficult sequences)

    • Base: 8.0 eq Sym-Collidine (Do NOT use DIPEA)[1][2][3]

    • Time: Pre-activate for exactly 30 seconds .[3] Long pre-activation risks ester hydrolysis or racemization.[3]

  • Coupling:

    • Add activated mixture to the resin.[4]

    • Agitation: Shake gently for 2 hours at Room Temperature.

    • Note: Do not use microwave heating for this specific step; the thermal energy combined with the electron-withdrawing chlorines significantly increases racemization risk.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines or hindered systems than Kaiser test).[3]

    • Result: If blue particles persist, re-couple using PyAOP / HOAt / Collidine .

  • Capping:

    • Acetic Anhydride / Pyridine / NMP (1:1:[1][2][3]8) for 10 min. This terminates unreacted chains, preventing deletion sequences in the library.

Elongation (Coupling onto the Hindered AA)

The steric bulk of the 2,3-dichloro group shields the N-terminus after deprotection.

  • Protocol: Use double coupling for the next amino acid.

  • Reagent: Use PyAOP or HATU for this step, even if the incoming amino acid is simple (e.g., Alanine). The hindrance comes from the resin-bound residue.

Library Generation: Split-and-Mix Strategy[1][2][3]

This workflow describes the generation of a "One-Bead-One-Compound" (OBOC) library containing the halogenated analog.[1][2][3]

Workflow Diagram

LibrarySynthesis cluster_Coupling Coupling Cycle Start Start: Resin Preparation (ChemMatrix, 0.3 mmol/g) Split Split Resin (Into 'n' Reaction Vessels) Start->Split Couple_Std Couple Standard AA (DIC/Oxyma) Split->Couple_Std Vessels 1 to n-1 Couple_Cl Couple Fmoc-2,3-Cl2-D-Phe (HATU / Collidine / NMP) Split->Couple_Cl Vessel n (The Analog) Wash Wash & QC (Chloranil Test) Couple_Std->Wash Couple_Cl->Wash Mix Mix Resin Beads (Pool together) Wash->Mix Coupling Complete Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Mix->Deprotect Deprotect->Split Next Cycle Cleave Final Cleavage (TFA/TIPS/H2O) Deprotect->Cleave Library Complete

Caption: Split-and-Mix workflow emphasizing the segregated handling of the halogenated analog to ensure optimal coupling conditions.

QC and Characterization

Mass Spectrometry (Isotope Pattern)

The presence of two chlorine atoms provides a distinct mass spectral signature.

  • Isotope Signature: Look for the characteristic M , M+2 , M+4 pattern with relative intensities approx 9:6:1 . This serves as a built-in tag to verify the incorporation of the di-chloro residue in the library.[1]

Racemization Check (Marfey's Method)

To validate the protocol:

  • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via LC-MS.[1][2][3] The D-isomer and L-isomer (contaminant) will separate chromatographically.[1][2][3]

  • Acceptance Criteria: < 2% L-isomer.[1][2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at pos 2; Aggregation.[1][2][3]Switch solvent to 100% NMP.[3] Use PyAOP (phosphonium salt) instead of HATU. Perform double coupling.
High Racemization Base too strong (DIPEA); Temp too high.[3]Switch to Sym-Collidine (2,4,6-trimethylpyridine).[1][2][3] Ensure reaction is at 20-25°C. Reduce pre-activation time.
Deletion Sequences Incomplete Fmoc removal from the bulky Cl2-Phe.[1][2][3]Extend deprotection time to 2 x 10 min. Use DBU (2%) in Piperidine only for this specific deprotection step (monitor closely).[3]
Precipitation Hydrophobicity of Cl2-Phe.[1][2][3]Add 10-20% DMSO or THF to the coupling mixture.[1][2][3]

Summary of Quantitative Data

ParameterStandard AAFmoc-2,3-Cl₂-D-Phe
Coupling Reagent DIC / Oxyma PureHATU / HOAt
Base DIPEA (if needed)Sym-Collidine
Coupling Time 30 - 60 min2 - 4 hours
Solvent DMFNMP
Racemization Risk LowHigh

References

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.[3] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1][3]

  • Isidro-Llobet, A., et al. (2009).[1][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1][3]

  • PubChem. (2025).[3] Fmoc-phenylalanine Compound Summary. National Library of Medicine. Link[1][3]

  • Merck Millipore. (2023).[3] Overcoming Aggregation in Solid-phase Peptide Synthesis. Novabiochem Technical Notes.[3] Link

Sources

Application Note: Cleavage and Purification Strategies for Peptides Containing 2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and purification specialists working with complex hydrophobic peptides. It moves beyond standard "textbook" protocols to address the specific physicochemical challenges imposed by the 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) moiety.

Introduction: The Physicochemical Challenge

The incorporation of 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) into peptide sequences is a potent strategy for increasing lipophilicity and proteolytic stability (due to the D-configuration). This non-canonical amino acid is frequently utilized in the development of GnRH antagonists (e.g., analogs related to Cetrorelix/Ganirelix) and antimicrobial peptides.

However, the 2,3-dichloro substitution introduces two critical processing hurdles:

  • Extreme Hydrophobicity: The two chlorine atoms significantly increase the logP of the peptide, often leading to aggregation on the resin and poor solubility in standard aqueous buffers.

  • Steric Bulk: The ortho (2-position) chlorine creates steric hindrance that can retard cleavage rates and complicate HPLC separation by broadening peaks.

This guide provides a self-validating protocol to efficiently cleave, solubilize, and purify these difficult sequences.

Part 1: The "Aggregation-Resistant" Cleavage Protocol

Standard cleavage cocktails (e.g., Reagent K) are often insufficient for 2,3-Cl2-D-Phe peptides because these sequences tend to aggregate within the resin matrix once the solubilizing protecting groups (like Boc/Trt) are removed.

Optimized Cleavage Cocktail

For peptides lacking Cys/Met/Trp, a simplified high-acid cocktail is preferred to maximize solvation. For sensitive sequences, we use a modified "Reagent B" with high scavenger load.

ComponentStandard (No Met/Cys)Sensitive (w/ Met/Cys/Trp)Function
TFA 95%90%Cleavage & Solvation
TIS (Triisopropylsilane) 2.5%2.5%Carbocation Scavenger
Water 2.5%2.5%Hydrolysis of esters
DODT (or EDT) -2.5%Thiol scavenger (prevents alkylation)
Phenol -2.5%Protects Tyr/Trp
Step-by-Step Cleavage Workflow
  • Resin Preparation: Wash the resin 3x with DCM (Dichloromethane) to swell the polystyrene matrix. Rationale: DCM swells the resin better than DMF, exposing the hydrophobic 2,3-Cl2-D-Phe sites.

  • Cocktail Addition: Add the cleavage cocktail (10 mL per 1 g resin).

  • Reaction Time: Shake vigorously for 3.5 – 4.0 hours at Room Temperature.

    • Note: The steric bulk of the 2,3-dichloro ring near the linker may require longer than the standard 2 hours for quantitative release.

  • Filtration: Filter the resin into a cold collection tube. Wash the resin beads with pure TFA (not DCM) to ensure all hydrophobic peptide is eluted.

  • Precipitation (The Critical Deviation):

    • Standard: Pour into cold ether.[1]

    • 2,3-Cl2-D-Phe Protocol: If the peptide forms a "sticky gum" or oil in ether (common with halogenated Phe), do not filter . Instead, centrifuge at 4,000 rpm for 10 min at 4°C. Decant the ether. Repeat the wash 2x with cold ether.

Part 2: Solubilization & Sample Preparation

The most common failure point for 2,3-Cl2-D-Phe peptides is injecting a cloudy or aggregated sample onto the HPLC. The "D" configuration and halogenation promote the formation of stable secondary structures (beta-sheets) that resist solvation.

The Solubilization Decision Tree

Do not default to 0.1% TFA/Water. Follow this logic to ensure monomeric solution.

SolubilizationStrategy Start Crude Peptide Pellet WaterCheck Attempt 1: Water/ACN (70:30) + 0.1% TFA Start->WaterCheck Sonicate Sonicate 5 mins (Max 40°C) WaterCheck->Sonicate CheckClear Is solution clear? Sonicate->CheckClear Inject Proceed to HPLC CheckClear->Inject Yes Acetic Attempt 2: Dissolve in Glacial Acetic Acid CheckClear->Acetic No (Cloudy/Gel) DiluteAcetic Dilute to 10-20% AcOH with Water Acetic->DiluteAcetic DiluteAcetic->CheckClear HFIP Attempt 3 (The 'Nuclear' Option): Dissolve in 100% HFIP (Hexafluoroisopropanol) DiluteAcetic->HFIP Still Insoluble DiluteHFIP Dilute with Water/ACN (HFIP final < 5%) HFIP->DiluteHFIP DiluteHFIP->Inject

Figure 1: Solubilization decision tree for hydrophobic peptides. HFIP is the solvent of choice for disrupting aggregates driven by halogenated phenylalanine.

Part 3: Purification Protocol (RP-HPLC)

Due to the lipophilicity of the 2,3-dichloro group, retention times will be significantly longer than non-halogenated analogs.

Stationary Phase Selection
  • Primary Choice: C18 (Octadecyl) . Standard for resolution.

  • Alternative for "Sticky" Peptides: C4 (Butyl) or Phenyl-Hexyl .

    • Why? If the peptide elutes at >70% B or shows broad tailing on C18, the C4 phase reduces hydrophobic interaction strength, sharpening the peak. Phenyl-Hexyl offers unique selectivity for the aromatic halogenated ring via pi-pi interactions.

Mobile Phase & Gradient
  • Buffer A: 0.1% TFA in Water (Milli-Q)

  • Buffer B: 0.1% TFA in Acetonitrile (ACN)

  • Temperature: 60°C (Critical).

    • Insight: Heating the column reduces the viscosity of the mobile phase and increases the mass transfer kinetics of the bulky 2,3-Cl2-D-Phe, significantly reducing peak width (tailing).

Gradient Profile (Example)

For a peptide with ~50% hydrophobic content:

Time (min)% Buffer BNote
0-25%Injection/Desalting
2-520%Rapid ramp to start
5-3520% -> 60%Shallow Gradient (1.3% per min)
35-4095%Wash

Part 4: Quality Control & The "Chlorine Signature"

Validating the identity of peptides containing 2,3-Cl2-D-Phe is uniquely facilitated by Mass Spectrometry due to the natural abundance of Chlorine isotopes (


 and 

).
Mass Spectral Validation

Unlike standard amino acids, the 2,3-dichloro moiety imparts a distinct isotope pattern. You must look for the M, M+2, and M+4 peaks.

Isotope Ratio Rule (for 2 Chlorines):

  • M (Pure

    
    ):  100% (Relative abundance)
    
  • M+2 (One

    
    , One 
    
    
    
    ):
    ~65%
  • M+4 (Two

    
    ):  ~10%
    

Verification Check: If your MS spectrum shows a single monoisotopic peak without this characteristic "9:6:1" approximate splitting pattern, you have likely synthesized the des-chloro analog or lost the halogen (rare, but possible under extreme reduction conditions).

Chiral Purity

Since the target is the D-enantiomer , racemization to the L-form is a risk during coupling (especially if using high temperature).

  • Method: Co-injection with a synthesized L-standard on C18 is usually sufficient to separate diastereomers.

  • Advanced: If C18 fails to separate, use a Chiralpak® IC or AD column.

References

  • Vertex AI Search. (2025). Peptide Cleavage from Resin Protocol. WPMU DEV. [Link]

  • CEM Corporation. (2025).[2] Peptide Cleavage and Protected Cleavage Procedures. CEM Application Notes. [Link]

  • GenScript. (2025). Peptide Solubility Guidelines and Calculator. GenScript Technical Resources. [Link]

  • University of Calgary. (2025). Mass Spectroscopy: Isotope Patterns for Halogens. Chemistry LibreTexts. [Link]

Sources

Enzymatic stability of peptides containing 2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Stability Profiling of Peptides Containing 2,3-Dichloro-D-Phenylalanine

Abstract

This application note details the mechanistic basis and experimental protocols for evaluating the enzymatic stability of peptides incorporating 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) . As a non-canonical amino acid (NCAA), 2,3-Cl2-D-Phe offers a dual-modality protection against proteolysis: stereochemical mismatch via its D-configuration and steric/electronic shielding via the dichloro-substitution on the phenyl ring. This guide provides researchers with a robust workflow to quantify proteolytic resistance in human plasma and recombinant enzyme assays, supporting the development of metabolically stable peptide therapeutics.

Mechanistic Basis of Stability

The incorporation of 2,3-Cl2-D-Phe into a peptide sequence significantly enhances its half-life (


) through three synergistic mechanisms. Understanding these is crucial for rational peptide design.
Stereochemical Mismatch (The "D" Effect)

Endogenous proteases (e.g., chymotrypsin, trypsin, pepsin) are stereoselective, evolving to recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration of 2,3-Cl2-D-Phe inverts the spatial orientation of the side chain relative to the peptide backbone. This prevents the "induced fit" required for the catalytic triad (e.g., Ser-His-Asp in serine proteases) to align with the scissile bond, effectively rendering the peptide "invisible" or "uncleavable" to standard proteolytic machinery.

Steric Shielding (The Ortho-Chloro Effect)

The 2,3-dichloro substitution pattern introduces significant steric bulk, particularly at the ortho (2-) position.

  • Conformational Locking: The ortho-chlorine atom creates steric clash with the peptide backbone, restricting rotation around the

    
     bond (
    
    
    
    torsion angle). This limits the side chain's ability to adopt the specific conformation required to fit into the protease's hydrophobic S1 binding pocket.
  • Active Site Exclusion: Even if the backbone allows binding, the bulky 2,3-dichloro moiety often exceeds the volume capacity of the S1 pocket, preventing deep insertion and subsequent cleavage.

Electronic Modulation

Chlorine atoms are electron-withdrawing (inductive effect), reducing the electron density of the phenyl ring. This alteration weakens cation-


 interactions that often facilitate binding between aromatic residues and cationic enzyme residues (e.g., Lys/Arg in the active site), further reducing affinity (

) and catalytic efficiency (

).

Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates the structural mismatch preventing enzyme catalysis.

ProteolyticResistance Protease Serine Protease (e.g., Chymotrypsin) Binding Binding Event (S1 Pocket Interaction) Protease->Binding Substrate_L Natural Substrate (L-Phe) Substrate_L->Binding High Affinity (Induced Fit) Substrate_D Modified Substrate (2,3-Cl2-D-Phe) Substrate_D->Binding Steric Clash & Stereo Mismatch Catalysis Catalytic Triad Attack (Cleavage) Binding->Catalysis L-Isomer Aligns Result_D Stability (Extended Half-life) Binding->Result_D No Alignment (Inhibition) Result_L Degradation (Short Half-life) Catalysis->Result_L

Caption: Mechanistic comparison of proteolytic susceptibility. The 2,3-Cl2-D-Phe modification disrupts S1 pocket binding via steric hindrance and stereochemical inversion, preventing catalytic attack.

Protocol: Plasma Stability Assay

This protocol quantifies the metabolic stability of 2,3-Cl2-D-Phe containing peptides in human plasma using LC-MS/MS.

Materials & Reagents
  • Test Peptide: Synthesized with >95% purity (e.g., containing 2,3-Cl2-D-Phe).

  • Matrix: Pooled Human Plasma (Li-Heparin or EDTA), mixed gender.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (IS): Isotopically labeled analog or structurally similar peptide (e.g., Tolbutamide or a stable peptide analog).

  • Solvents: DMSO (stock preparation), Acetonitrile (ACN), Formic Acid (FA), LC-MS grade water.

Experimental Workflow

Step 1: Stock Preparation

  • Dissolve the test peptide in DMSO to a concentration of 10 mM .

  • Prepare an Intermediate Working Solution (IWS) of 100 µM in PBS/Water (ensure solubility).

Step 2: Incubation

  • Pre-warm pooled human plasma to 37°C in a water bath.

  • Aliquot 90 µL of plasma into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the 100 µM peptide IWS to the plasma (Final concentration: 10 µM ).

  • Control: Prepare a parallel incubation in heat-inactivated plasma (56°C for 30 min) or PBS to assess chemical stability vs. enzymatic stability.

Step 3: Sampling & Quenching

  • At designated time points (0, 15, 30, 60, 120, 240 min, and 24 h ):

    • Transfer 50 µL of the incubation mixture into a new tube.

    • Immediately add 200 µL of Ice-Cold Quench Solution (ACN containing 0.1% Formic Acid + Internal Standard).

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.

Step 4: Sample Processing

  • Centrifuge samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC-MS vial.

  • Dilute with 100 µL of water (to reduce organic content for initial LC focusing) if necessary.

Step 5: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: MRM (Multiple Reaction Monitoring) mode, tracking the parent ion

    
     or 
    
    
    
    and specific fragments.

Visualization: Experimental Workflow

Workflow Stock Peptide Stock (10 mM DMSO) Incubation Incubation (10 µM Peptide) Stock->Incubation Plasma Human Plasma (37°C) Plasma->Incubation Sampling Time Points (0-24h) Incubation->Sampling Quench Quench (ACN + 0.1% FA) Sampling->Quench Transfer 50µL Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis (Half-life Calc) LCMS->Data

Caption: Step-by-step workflow for the plasma stability assay, from incubation to kinetic analysis.

Data Analysis & Interpretation

Calculation of Half-Life ( )

Enzymatic degradation typically follows pseudo-first-order kinetics.

  • Calculate the Peak Area Ratio (Peptide Area / Internal Standard Area) for each time point.

  • Normalize the T=0 time point to 100%.

  • Plot the natural logarithm of the percent remaining (

    
    ) on the y-axis vs. time (
    
    
    
    ) on the x-axis.
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    
    
Comparative Stability (Hypothetical Data)

The table below illustrates the expected stability enhancement provided by the 2,3-Cl2-D-Phe modification compared to native residues.

Amino Acid at Cleavage SiteConfigurationSteric BulkExpected

(Plasma)
Stability Classification
L-Phenylalanine (L-Phe) L (Native)Low< 30 minUnstable
D-Phenylalanine (D-Phe) D (Inverted)Low2 - 4 hoursModerate Stability
2,3-Cl2-D-Phe D (Inverted) High (Ortho/Meta) > 24 hours Highly Stable

Troubleshooting & Optimization

  • Low Recovery: If the peptide is highly hydrophobic (due to the dichloro-group), it may bind to plasma proteins or the plasticware.

    • Solution: Use Low-Binding plates/tubes. Optimize the quench ratio (e.g., 1:4 plasma:ACN) to ensure full release from proteins.

  • Non-Linear Kinetics: If the degradation curve is biphasic, it may indicate multiple cleavage sites or saturation of enzymes.

    • Solution: Identify metabolites using High-Res MS to pinpoint the exact cleavage site. If 2,3-Cl2-D-Phe is the N-terminal residue, check for exopeptidase activity.

  • Solubility Issues: 2,3-Cl2-D-Phe increases hydrophobicity.

    • Solution: Ensure the final DMSO concentration in the assay is <1% to avoid enzyme inhibition, but high enough to maintain solubility.

References

  • Vertex AI Search. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • National Institutes of Health (NIH). (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid.[3][4] FEBS Letters. [Link]

  • IQVIA. (2024). Quantitative Assays for Peptides using LC-MS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield with Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of incorporating Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl₂-D-Phe-OH) into peptide sequences.

This unnatural halogenated amino acid presents a dual challenge: severe steric hindrance from the ortho-chloro substitution and high hydrophobicity from the dichlorophenyl ring. These factors frequently lead to incomplete couplings, on-resin aggregation, and ultimately, low crude yields. This guide bypasses generic advice, providing causality-driven explanations and self-validating protocols to rescue your synthesis.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must isolate the exact failure point. Use the logic tree below to determine whether your low yield is caused by a failure to couple the Fmoc-2,3-Cl₂-D-Phe-OH itself (steric clash) or a failure in subsequent steps due to resin collapse (aggregation).

G A Low Yield Detected B Micro-cleavage & LC-MS A->B C Missing 2,3-Cl2-D-Phe? B->C D Missing Subsequent AA? B->D E HATU + Microwave (75°C) C->E Ortho-Cl Steric Clash F DMSO/NMP + PEG Resin D->F Hydrophobic Collapse

Diagnostic workflow for isolating SPPS yield issues with 2,3-Cl2-D-Phe.

Part 2: Mechanistic FAQs & Causality

Q1: Why does my coupling reaction stall specifically when adding Fmoc-2,3-Cl₂-D-Phe-OH?

The Causality: The primary cause is the severe steric barrier imposed by the chlorine atom at the 2-position (ortho to the amino acid backbone). This bulky electron-withdrawing group physically obstructs the nucleophilic attack trajectory of the resin-bound amine onto the activated carboxylate. Conventional carbodiimide chemistry (e.g., DIC/HOBt) forms an O-acylisourea intermediate that is insufficiently reactive to overcome this steric shield[1].

Q2: How do I overcome this steric barrier without causing racemization of the D-amino acid?

The Causality: You must shift the thermodynamic equilibrium by using a highly reactive uronium salt like HATU combined with Microwave-Assisted SPPS (MA-SPPS) . HATU forms an extremely electrophilic OAt (7-aza-1-hydroxybenzotriazole) active ester[1]. Simultaneously, microwave irradiation at 75°C provides the precise kinetic energy required to drive the conventionally difficult coupling of bulky amino acids to completion rapidly, minimizing the time the D-amino acid spends in a base-catalyzed environment prone to epimerization[2][3].

G N1 Fmoc-2,3-Cl2-D-Phe-OH N2 HATU + DIPEA Activation N1->N2 N3 OAt Active Ester N2->N3 N6 Successful Amide Bond N3->N6 N4 Resin-Bound Amine N4->N6 N5 Microwave Heating N5->N6

Mechanistic pathway of overcoming steric hindrance via HATU and microwave energy.

Q3: The coupling of 2,3-Cl₂-D-Phe was successful, but the resin shrank, and all subsequent couplings failed. What happened?

The Causality: You are experiencing on-resin aggregation. The dichlorophenyl moiety is intensely hydrophobic. Once incorporated, it promotes inter-chain hydrogen bonding and hydrophobic collapse (β-sheet formation), physically trapping the reactive amines inside a collapsed resin matrix[4]. This prevents subsequent reagents from diffusing to the active sites. Switching to chaotropic solvent mixtures (e.g., DMSO/NMP) disrupts these hydrophobic interactions and restores resin solvation[5].

Part 3: Quantitative Optimization Data

To select the appropriate chemistry, review the empirical performance of various coupling strategies for sterically hindered halogenated amino acids.

Table 1: Comparative Efficacy of Coupling Strategies for Hindered Amino Acids

Coupling StrategyReagentsTemp (°C)Est. Yield (1st Cycle)Epimerization RiskCost Profile
Conventional DIC / HOBt25< 40%LowLow
Optimized Ambient HATU / DIPEA2560 - 75%ModerateHigh
Microwave-Assisted DIC / Oxyma7580 - 85%LowMedium
Microwave + Uronium HATU / DIPEA75> 95% ModerateHigh

Data synthesized from comparative SPPS optimization studies on sterically hindered and hydrophobic residues[1][2][3].

Part 4: Self-Validating Experimental Protocols

Every experimental workflow must contain an internal validation mechanism to prevent the propagation of errors. Implement the following protocols based on your diagnostic results.

Protocol A: Microwave-Assisted Uronium Coupling (For Steric Hindrance)

Objective: Force the formation of the amide bond using high-energy activation while monitoring for completion.

  • Resin Preparation: Swell 0.1 mmol of low-loading resin (e.g., ChemMatrix, 0.3 mmol/g) in DMF for 30 minutes. Drain completely.

  • Pre-Activation (Critical Timing): In a separate vial, dissolve 0.4 mmol (4 eq) Fmoc-2,3-Cl₂-D-Phe-OH and 0.39 mmol (3.9 eq) HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) DIPEA. Allow to activate for exactly 2 minutes. (Note: Using 3.9 eq HATU prevents excess uronium salt from irreversibly capping the resin-bound amine[1]).

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for exactly 15 minutes[3].

  • Validation Checkpoint (Kaiser Test): Withdraw a micro-sample of resin beads, wash 3x with Ethanol, and apply Kaiser reagents (Ninhydrin). Heat at 100°C for 3 minutes.

    • If Negative (Yellow beads/solution): The coupling is >99% complete. Proceed to Fmoc deprotection.

    • If Positive (Blue beads/solution): The steric barrier resisted the first pass. Do NOT deprotect. Proceed immediately to Step 5.

  • Corrective Action (Double Coupling): Drain the reaction vessel. Repeat Steps 2 and 3 using fresh reagents to drive the remaining unreacted amines to completion.

Protocol B: Chaotropic Solvation Strategy (For Hydrophobic Aggregation)

Objective: Disrupt β-sheet formation and resin collapse following the incorporation of the hydrophobic dichloro-phenyl group[4][5].

  • Solvent Exchange: If the resin appears clumped or shrunken after Fmoc deprotection of the 2,3-Cl₂-D-Phe residue, drain the standard DMF.

  • Chaotropic Swelling: Add a 1:1 (v/v) mixture of DMSO/NMP to the reaction vessel. Agitate gently for 20 minutes[5].

  • Validation Checkpoint (Visual & Tactile):

    • If Resin Expands: The beads should visibly swell and flow freely in the solvent. Proceed to Step 4.

    • If Resin Remains Clumped: The aggregation is severe. Drain and replace with a 3:1 DMSO/NMP mixture, or add 0.1 M LiCl to the solvent to further disrupt hydrogen bonding.

  • Coupling in Chaotropic Conditions: Perform the subsequent amino acid coupling using the DMSO/NMP solvent system instead of standard DMF. Maintain this solvent system for all subsequent deprotection and coupling steps until the sequence is complete.

Part 5: References

  • 2 - amazonaws.com 2.5 - smolecule.com 3.4 - benchchem.com

  • 3 - luxembourg-bio.com 5.1 - uniurb.it

Sources

Preventing side reactions during the incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions During Incorporation

Executive Summary & Molecule Profile

The Challenge: Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl2-D-Phe-OH) presents a "double-edged" synthetic challenge.

  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates significant steric bulk, impeding the approach of the incoming amine.

  • Electronic Activation: The electron-withdrawing nature of the two chlorine atoms increases the acidity of the

    
    -proton. This makes the molecule highly susceptible to base-catalyzed racemization (conversion from D- to L-isomer) during activation.
    

The Conflict: To overcome the steric barrier, you typically need high-energy activation (e.g., HATU/DIEA). However, high-energy basic conditions are exactly what triggers rapid racemization in this molecule.

Core Recommendation: Abandon standard HATU/DIEA protocols. Adopt a neutral-pH activation strategy (DIC/Oxyma Pure) and utilize 2-Chlorotrityl Chloride (2-CTC) resin to mitigate C-terminal risks.

Troubleshooting Module A: Racemization Control

User Question: "I am observing a 15-20% L-isomer impurity after coupling. My standard protocol is HATU/DIEA (1:2). What is happening?"

Technical Diagnosis: You are driving the reaction with a strong base (DIEA). The electron-withdrawing chlorine atoms pull electron density from the aromatic ring, which in turn pulls density from the


-carbon. This lowers the pKa of the 

-proton, making it easy for DIEA to abstract it, leading to an enolizable intermediate that destroys chirality.

The Solution: The "Low-Base" Protocol Switch to carbodiimide chemistry which requires no tertiary base during the activation step.

Protocol: DIC/Oxyma Neutral Coupling

Standard for 0.1 mmol scale

  • Dissolve: 0.5 mmol Fmoc-2,3-Cl2-D-Phe-OH in 2.5 mL DMF (Final conc: 0.2 M).

  • Add Additive: Add 0.5 mmol Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why: Oxyma suppresses racemization more effectively than HOBt and is non-explosive [1].[1][2][3]

  • Activate: Add 0.5 mmol DIC (Diisopropylcarbodiimide).

  • Pre-activation: Stir for 2 minutes only.

    • Note: Do not exceed 5 minutes; active esters can rearrange or racemize over time.

  • Coupling: Add mixture to the resin.

  • Time: Allow to react for 60–120 minutes.

Data Comparison: Racemization Risk

Coupling SystemBase PresenceRelative Reaction RateRacemization Risk
HATU / DIEA High (Tertiary Amine)FastCritical (>10%)
HATU / Collidine Low (Weak Base)FastModerate (<5%)
DIC / Oxyma None (Neutral) Moderate Minimal (<1%)

Critical Note: If you must use uronium salts (HATU/HBTU) due to extreme difficulty, replace DIEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base that provides sufficient activation with significantly reduced proton abstraction capability [2].

Troubleshooting Module B: Overcoming Steric Hindrance

User Question: "My Kaiser test is still positive after 2 hours. The 2-position chlorine seems to be blocking the reaction. Should I heat it?"

Technical Diagnosis: The ortho-chloro substituent creates a "steric wall." While heating helps kinetics, uncontrolled heating promotes racemization.

The Solution: Pulsed Microwave Energy Use microwave irradiation to overcome the activation energy barrier, but strictly limit the maximum temperature to prevent thermal racemization.

Protocol: Optimized Microwave Cycle
  • Reagents: Use the DIC/Oxyma mixture described in Module A.

  • Ramp: Reach 75°C over 2 minutes.

  • Hold: Hold at 75°C for 5 minutes .

  • Cool: Rapid cooling (nitrogen burst or vessel removal).

Why this works: The short duration (5 mins) provides enough kinetic energy to force the coupling without allowing the slower racemization equilibrium to establish itself significantly [3].

Troubleshooting Module C: Diketopiperazine (DKP) Formation

User Question: "I am losing peptide yield from the resin when Fmoc-2,3-Cl2-D-Phe is at the C-terminus or 2nd position. The mass spec shows the cleaved dipeptide."

Technical Diagnosis: D-amino acids induce turn structures that favor "back-biting." The N-terminal amine of the 2nd residue attacks the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic Diketopiperazine (DKP). This is irreversible.

The Solution: Steric Protection of the Linker

Decision Matrix for Resin Selection
ScenarioRecommended ResinMechanism of Protection
D-Phe is C-terminal 2-Chlorotrityl Chloride (2-CTC) The massive Trityl linker sterically blocks the back-biting attack [4].
D-Phe is 2nd residue 2-CTC or Trityl Linker Same as above. Avoid Wang resin.
Standard Synthesis Wang / Rink AmideAcceptable only if D-Phe is internal (>3rd residue).
Visualizing the Pathway

G Start Start: Fmoc-2,3-Cl2-D-Phe Coupling CheckPos Is this the C-Terminal or 2nd Residue? Start->CheckPos RiskDKP HIGH RISK: DKP Formation CheckPos->RiskDKP Yes SafePos Safe from DKP CheckPos->SafePos No ResinChoice Must use 2-CTC Resin RiskDKP->ResinChoice WangRisk Wang Resin = Yield Loss RiskDKP->WangRisk Activation Select Activation Strategy SafePos->Activation ResinChoice->Activation BaseCheck Avoid Strong Bases (DIEA) Activation->BaseCheck RecMethod Use DIC / Oxyma Pure BaseCheck->RecMethod Microwave Microwave: 75°C @ 5 min RecMethod->Microwave If Steric Hindrance High Finish High Purity Peptide RecMethod->Finish Microwave->Finish

Caption: Workflow for preventing DKP and Racemization during Fmoc-2,3-Cl2-D-Phe incorporation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use PyBOP or HBTU if I don't have Oxyma? A: Avoid HBTU; it requires base. PyBOP also requires base.[4] If you have no choice, use Collidine (TMP) instead of DIEA/NMM. Use a 1:1 ratio of Base:Coupling Reagent to minimize excess basicity.

Q: The Fmoc deprotection after coupling this residue is very slow.[5] Why? A: The bulky ortho-chlorines shield the Fmoc group.

  • Modification: Use 20% Piperidine + 5% DBU in DMF. DBU is a non-nucleophilic strong base that can access the steric pocket better. However, keep exposure short (3 x 3 mins) to prevent side reactions on the sensitive D-Phe.

Q: I see a +26 Da impurity. What is it? A: This is likely the Cyano-derivative . In rare cases, Oxyma can react with the N-terminus if activation is too slow. Ensure your carboxylic acid is fully activated (pre-activation 2 mins) before adding to the resin.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal.[3]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the suppression of Racemization during HATU-Mediated Coupling. Organic Letters.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Technical Support Center: Optimization of Fmoc Deprotection for Sterically Hindered Dichlorophenylalanine (Phe(Cl₂))

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric & Hydrophobic Challenge

Welcome to the Advanced Support Center. You are likely here because standard Fmoc deprotection protocols (20% Piperidine/DMF) are failing to yield high-purity peptides containing Dichlorophenylalanine (Phe(Cl₂)).

The Problem: Phe(Cl₂) presents a dual challenge:

  • Steric Bulk: The chlorine atoms significantly increase the van der Waals radius of the side chain compared to native Phenylalanine. This creates a "steric wall" that blocks the approach of the base to the Fmoc

    
    -proton.
    
  • Hydrophobic Aggregation: Halogenated aromatic residues promote strong

    
    -
    
    
    
    stacking and hydrophobic clustering on the resin. This collapses the peptide matrix, effectively sequestering the N-terminus from the solvent.

This guide provides the "Gold Standard" DBU-based protocol to overcome these barriers while preventing common side reactions like Diketopiperazine (DKP) formation.

Module 1: The High-Efficiency Protocol (DBU/Piperidine)

Q: Why is my standard 20% Piperidine deprotection incomplete?

A: Piperidine is a secondary amine with moderate basicity (


). For hindered residues like Phe(Cl₂), the kinetics of proton abstraction by piperidine are too slow to compete with aggregation. You need a base that is physically smaller (or flatter) and significantly stronger to lower the activation energy of the elimination.
The Solution: The "DBU/Piperidine" Cocktail

We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1][2][3][4]

  • Mechanism: DBU is a non-nucleophilic amidine base with a higher

    
     (
    
    
    
    in organic solvents) than piperidine. It drives the E1cB elimination rapidly.
  • The Catch: DBU is non-nucleophilic, meaning it cannot scavenge the reactive dibenzofulvene (DBF) byproduct. If DBF is not scavenged, it will re-attach to the peptide.[5]

  • The Fix: We add a small amount of piperidine or piperazine strictly as a scavenger.

Standard Operating Procedure (SOP-01): DBU Enhanced Deprotection
ComponentConcentrationRole
DBU 2% (v/v)Primary Base: Drives rapid Fmoc removal.[1][2]
Piperidine 2% (v/v)Scavenger: Traps dibenzofulvene permanently.
Solvent NMP or DMFCarrier: NMP is preferred for Phe(Cl₂) to disrupt aggregation.

Step-by-Step Protocol:

  • Swell: Preswell resin in DCM/NMP (1:1) for 10 mins to open hydrophobic pockets.

  • Pulse 1: Add DBU/Piperidine cocktail. React for 2 minutes . Drain.

  • Pulse 2: Add fresh DBU/Piperidine cocktail. React for 5–8 minutes . Drain.

  • Wash: Flow wash with DMF (

    
     sec) to remove the high-boiling DBU.
    

Critical Warning: Do not exceed 10 minutes total exposure if Aspartic Acid (Asp) is present in the chain. DBU promotes Aspartimide formation.[3][4]

Module 2: Troubleshooting Side Reactions (DKP)

Q: I see a mass loss of [M - (Fmoc + Phe(Cl₂) + Previous AA)]. What happened?

A: You have likely triggered Diketopiperazine (DKP) formation .[6] This is a catastrophic side reaction where the free amine of the deprotected Phe(Cl₂) attacks the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Risk Factor: Highest when Phe(Cl₂) is the 2nd or 3rd residue from the C-terminus, especially if attached to Proline or Glycine.

  • Aggravator: Long deprotection times allow the slow intramolecular cyclization to occur.

Visualizing the Threat Landscape

DKP_Mechanism cluster_prevention Prevention Strategy Start Fmoc-Phe(Cl2)-AA1-Resin Deprot Fmoc Removal (Base) Start->Deprot Intermediate H2N-Phe(Cl2)-AA1-Resin (Free Amine) Deprot->Intermediate Path_Good Coupling Next AA (Desired) Intermediate->Path_Good Fast Kinetics Path_Bad Intramolecular Attack on Ester Linker Intermediate->Path_Bad Slow Kinetics (Promoted by Sterics) Result_Bad Cyclic DKP + Truncated Resin Path_Bad->Result_Bad Prev1 Use Trityl Resins (CTC) (Steric bulk protects ester) Prev2 Short Deprotection (2 x 3 min)

Figure 1: The kinetic competition between chain elongation and DKP formation. Phe(Cl₂) residues are particularly prone to DKP due to conformational constraints.

Prevention Protocol (SOP-02): Anti-DKP Strategy
  • Resin Choice: Use 2-Chlorotrityl Chloride (CTC) Resin .[2][7] The bulky trityl linker sterically protects the ester bond from nucleophilic attack.

  • Short Cycles: Use the DBU cocktail (SOP-01) but limit contact time to

    
     minutes .
    
  • Immediate Coupling: Do not wash extensively. Wash

    
     and immediately add the next activated amino acid.
    

Module 3: Microwave Optimization

Q: Can I use microwave irradiation to speed this up?

A: Yes, but with strict thermal limits. Microwave energy helps overcome the "steric wall" of the chlorine atoms, but excessive heat with DBU will cause racemization (epimerization) of the Phe(Cl₂) chiral center.

Recommended Parameters (CEM Liberty Blue / Biotage Initiator):

ParameterSettingRationale
Temperature 60°C Max Standard 75°C–90°C is too high for halogenated/chiral sensitive residues.
Power 30–40 WattsGentle dielectric heating prevents hot spots.
Time 2 min (Single Pass)Rapid heating allows shorter exposure to base.
Additives 0.1M OxymaAdding Oxyma to the deprotection cocktail can suppress racemization.

Module 4: Diagnostic Decision Matrix

Use this logic flow to determine the correct protocol for your specific synthesis failure.

Optimization_Flow Problem Synthesis Failure with Phe(Cl2) Analyze Analyze Crude Mass Spec Problem->Analyze Case1 Mass = [Target + 222 Da] Analyze->Case1 Case2 Mass = [Target - Dipeptide] Analyze->Case2 Case3 Broad/Split Peaks (HPLC) Analyze->Case3 Diag1 Incomplete Fmoc Removal Case1->Diag1 Sol1 Switch to 2% DBU + 2% Pip Increase Temp to 60°C Diag1->Sol1 Diag2 DKP Formation Case2->Diag2 Sol2 Use CTC Resin Shorten Deprotection (<5 min) Diag2->Sol2 Diag3 Racemization or Aggregation Case3->Diag3 Sol3 Lower Temp to 50°C Use NMP/DMSO Solvent Diag3->Sol3

Figure 2: Troubleshooting logic for identifying the root cause of failure based on Mass Spectrometry data.

References

  • Ralhan, K., et al. (2015).[5][8] "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[5][8][9] RSC Advances, 5, 104417–104425.[5][8]

  • Wade, J.D., et al. (1991). "DBU as an Fmoc deprotection reagent."[1][3][4][5][8][9][10] Peptide Research, 4(3), 194. (Foundational text on DBU kinetics).

  • CEM Corporation. (n.d.). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Notes.

  • Li, W., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 11823–11830.

  • Fields, G.B. (1995). "Methods for Removing the Fmoc Group." Methods in Molecular Biology, Vol 35. Humana Press.

Sources

Technical Support Center: Solubilization of Peptides Containing 2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Solubilization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous behavior of highly modified synthetic peptides. Incorporating unnatural halogenated amino acids like 2,3-Dichloro-D-Phenylalanine (2,3-diCl-D-Phe) is a powerful strategy in drug development—often utilized in GnRH antagonists to enhance proteolytic stability and alter receptor binding affinity.

However, the dual chlorine substitutions on the phenyl ring drastically increase the residue's lipophilicity and steric bulk. This disrupts standard aqueous solvation shells, leading to severe hydrophobic collapse, beta-sheet aggregation, and gelation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these specific solubility barriers.

The Solubilization Workflow

When working with peptides containing 2,3-diCl-D-Phe, standard aqueous buffers will almost certainly fail. The decision tree below outlines the authoritative approach to achieving full solvation without compromising the structural integrity of your peptide.

SolubilizationWorkflow Start Lyophilized Peptide (contains 2,3-diCl-D-Phe) CheckCharge Calculate Net Charge (Identify acidic/basic/neutral) Start->CheckCharge Hydrophobic Highly Hydrophobic (>50% non-polar) CheckCharge->Hydrophobic OrganicSolvent Add 100% DMSO, DMF, or HFIP (Minimal Volume) Hydrophobic->OrganicSolvent Sonication Sonicate & Vortex (Avoid heating) OrganicSolvent->Sonication Dilution Dropwise Titration into Aqueous Buffer Sonication->Dilution Success Fully Solubilized (<1% Final Organic) Dilution->Success Clear solution Fail Precipitation / Gelling Dilution->Fail Turbid/Gel Lyophilize Lyophilize & Retry with Chaotropic Agents Fail->Lyophilize Lyophilize->OrganicSolvent

Decision tree for solubilizing highly hydrophobic peptides containing 2,3-diCl-D-Phe.

Step-by-Step Methodologies & Self-Validating Protocols

Peptides containing 2,3-diCl-D-Phe typically possess >50% hydrophobic content[1][2]. Attempting direct aqueous dissolution will force the hydrophobic rings to pack together, forming an insoluble gel[2]. To prevent this, you must utilize a Two-Stage Organic-to-Aqueous Solubilization protocol.

Protocol: Two-Stage Organic-to-Aqueous Solubilization
  • Step 1: Thermal Equilibration

    • Action: Allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 30 minutes before opening[2].

    • Mechanistic Rationale: Opening a cold vial causes atmospheric moisture to condense on the highly hydrophobic peptide powder. This trace water initiates premature, localized aggregation before the organic solvent can fully penetrate the crystalline lattice.

  • Step 2: Primary Organic Solvation

    • Action: Add a minimal volume (e.g., 50 µL for 1 mg of peptide) of 100% neat DMSO or DMF directly to the powder[3].

    • Mechanistic Rationale: The rate of dissolution into pure, strong organic solvents is significantly higher than into solvent/water mixtures. Introducing water too early forces the 2,3-diCl-D-Phe residues into an irreversible hydrophobic collapse.

  • Step 3: Mechanical Disruption

    • Action: Sonicate the vial in a water bath for 1-2 minutes.

    • Mechanistic Rationale: Sonication provides the necessary kinetic energy to break apart solid peptide particles and disrupt early-stage beta-sheet formations without applying excessive heat, which could chemically degrade the peptide[4].

  • Step 4: Dropwise Aqueous Titration

    • Action: Slowly add the concentrated peptide-organic solution dropwise INTO the target aqueous buffer under constant, gentle agitation.

    • Mechanistic Rationale: Adding the peptide into the buffer (rather than buffer into the peptide) prevents localized high concentrations of the peptide in the aqueous phase, drastically reducing the thermodynamic drive for precipitation.

Self-Validation Checkpoint: Shine a standard laser pointer through the final solution. A clear beam path indicates complete solvation. If the beam scatters visibly (the Tyndall effect), micro-aggregates are present, indicating the dissolution limit has been exceeded and the peptide is suspended, not dissolved[4].

Quantitative Solvent Compatibility

Selecting the right primary solvent is critical. The table below summarizes the physicochemical properties and biological compatibility of solvents used for 2,3-diCl-D-Phe peptides.

SolventPolarity IndexPrimary Use CaseBiological Assay CompatibilityLimitations
DMSO 7.2First-line for >50% hydrophobic peptidesHigh (up to 1% final conc. in cell culture)Oxidizes Cys/Met residues; difficult to lyophilize
DMF 6.4Alternative to DMSO for oxidation-prone sequencesModerateCan be toxic to sensitive cell lines
HFIP 6.1Disrupting severe beta-sheet aggregation/gellingLow (must be evaporated prior to assay)Highly volatile, toxic, requires fume hood
0.1% TFA N/ASecondary buffer for basic peptides (Net charge > 0)HighLowers pH, may affect live cell viability
10% NH₄OH N/ASecondary buffer for acidic peptides (Net charge < 0)ModerateHigh pH can cause racemization over time

Troubleshooting & FAQs

Q: My 2,3-diCl-D-Phe peptide formed a cloudy gel upon adding the aqueous buffer. What is the mechanism, and how do I rescue the sample? A: Gelling or turbidity indicates that the peptide is forming extensive intermolecular hydrogen-bonding networks, leading to beta-sheet aggregation[2]. The bulky, lipophilic chlorine atoms force the peptide backbone to shield itself from water. Troubleshooting: Do not add more water. Freeze-dry (lyophilize) the sample immediately to remove the aqueous phase[1]. Re-attempt solubilization using a strong chaotropic agent (e.g., 6M guanidine hydrochloride or 8M urea) or a fluorinated solvent like Hexafluoroisopropanol (HFIP) to break the secondary structures before diluting[1][4].

Q: Is DMSO safe for all downstream assays with 2,3-diCl-D-Phe peptides? A: While DMSO is the gold standard for dissolving highly hydrophobic peptides[1], it has two major limitations. First, if your peptide sequence contains unprotected Cysteine (Cys) or Methionine (Met), DMSO will rapidly oxidize these residues[1]. Second, for cell-based assays, the final concentration of DMSO must be kept strictly below 1% (v/v) to prevent cellular toxicity and off-target solvent effects[3]. If your assay is sensitive to DMSO, use DMF or Acetonitrile (ACN) as primary solvents[1].

Q: How do I calculate the net charge of my peptide to adjust the pH correctly? A: 2,3-diCl-D-Phe is a neutral, uncharged unnatural amino acid. To determine the overall net charge of your peptide, assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group. Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amine[4]. If the net charge is positive (a basic peptide), dilute your organic stock into an acidic aqueous buffer (e.g., 10-30% acetic acid or 0.1% TFA)[4]. If the net charge is negative (an acidic peptide), dilute into a basic buffer (e.g., 10% ammonium bicarbonate)[4].

Mechanistic Pathway of Aggregation vs. Solvation

Understanding the physical chemistry of your peptide dictates success. The diagram below illustrates the divergent pathways of proper organic solvation versus improper direct aqueous addition.

SolvationMechanism Peptide 2,3-diCl-D-Phe Peptide (Hydrophobic Core) Aqueous Direct Aqueous Buffer Peptide->Aqueous Improper protocol Organic Neat Organic Solvent (DMSO/DMF) Peptide->Organic Proper protocol Aggregation Hydrophobic Collapse & Beta-Sheet Formation Aqueous->Aggregation Solvation Disruption of Intermolecular Interactions Organic->Solvation Gel Insoluble Gel / Precipitate Aggregation->Gel Monomer Solvated Monomers Solvation->Monomer

Mechanistic pathway comparing direct aqueous addition versus proper organic solvation.

References

  • SB-Peptide. "Peptide Solubility Guidelines." SB-Peptide Technical Resources. Available at: [Link]

  • JPT Peptide Technologies. "Dissolving Peptides." JPT Knowledge Base. Available at:[Link]

  • Hebrew University of Jerusalem / Thermo Fisher. "Peptide solubility guidelines." Biopolymers Facility. Available at: [Link]

Sources

Technical Support Center: Impact of Chlorinated Species on Peptide Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering aggregation issues in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Contextual Analysis

In high-fidelity peptide synthesis, the term "dichlorination" typically presents in two distinct technical contexts that impact aggregation. To ensure this guide resolves your specific issue, determine which scenario applies to your workflow:

  • Scenario A: Solvent-Induced Aggregation (Most Common). This refers to the use of Dichloromethane (DCM) as the primary solvent. While DCM is an excellent resin sweller, it is a poor solvent for the peptide backbone. Its inability to disrupt inter-chain hydrogen bonds is a primary driver of "on-resin" aggregation (β-sheet formation).

  • Scenario B: Chemical Dichlorination (Side Reaction). This refers to the accidental covalent addition of chlorine atoms (e.g., to Tyrosine residues) during synthesis or cleavage. This modification increases the hydrophobicity of the side chain, often acting as a nucleation point for post-synthesis aggregation (amyloidogenesis).

This guide prioritizes Scenario A as it is the critical process parameter in SPPS, but also addresses Scenario B for purity troubleshooting.

The Mechanics of Aggregation[1]

The "Solvation Paradox" in SPPS

Successful synthesis requires a delicate balance between Resin Swelling and Peptide Solvation .

  • DCM (Dichloromethane): High swelling power for polystyrene resins (good access to reactive sites) but zero hydrogen-bond accepting capacity . It cannot compete with the peptide backbone's amide bonds.

  • Result: In pure DCM, growing peptide chains fold back on themselves or interact with neighbors, forming stable β-sheets (aggregates). This steric bulk prevents the entry of activated amino acids, leading to deletion sequences.

Visualization: The Aggregation Cascade

The following diagram illustrates the mechanistic failure point when using DCM-heavy protocols for hydrophobic sequences.

AggregationMechanism Start Growing Peptide Chain (>5 Residues) Solvent_DCM Solvent Environment: DCM (Non-Polar) Start->Solvent_DCM Solvent_DMF Solvent Environment: DMF/NMP (Polar Aprotic) Start->Solvent_DMF Interaction_Self Inter-chain H-Bonding (Peptide-Peptide Dominates) Solvent_DCM->Interaction_Self Low Dielectric No H-Bond Acceptor Interaction_Solvent Solvent-Peptide H-Bonding (Solvation Dominates) Solvent_DMF->Interaction_Solvent High Dielectric H-Bond Acceptor BetaSheet Formation of Beta-Sheet Aggregates Interaction_Self->BetaSheet Outcome_Success Successful Coupling (Full Length) Interaction_Solvent->Outcome_Success Chain Extended StericHindrance Steric Shielding of N-Terminus BetaSheet->StericHindrance Outcome_Fail Synthesis Failure (Deletion Sequences) StericHindrance->Outcome_Fail

Figure 1: The divergent pathways of peptide solvation. DCM promotes self-association (aggregation), while polar aprotic solvents (DMF/NMP) disrupt these interactions.

Troubleshooting Guide: Solvent-Induced Aggregation

FAQ: Diagnosing DCM Issues

Q: My coupling efficiency drops significantly after the 8th residue. I am using DCM for coupling to maximize resin swelling. Is this the cause? A: Yes. This is the classic "onset of aggregation." While DCM swells the resin, it forces the peptide chains to solvate each other.

  • Corrective Action: Switch to a "Magic Mixture" or high-swelling polar solvent system.

  • Protocol: Use DCM only for resin washing. Perform coupling in DMF, NMP, or a binary mixture (e.g., DCM:DMF 1:1) if resin swelling is critical.

Q: What solvent system effectively breaks existing aggregates? A: If you suspect aggregation has already occurred (e.g., fmoc-deprotection peak broadening), standard DCM or DMF may not suffice.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen networks.

  • Fluorinated Solvents: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as co-solvents (10-20% in DCM). These are potent H-bond disruptors.[1]

Comparative Solvent Data

Use this table to select the optimal solvent based on your peptide's aggregation risk.

Solvent SystemResin Swelling (PS)Peptide Solvation (H-Bond Breaking)Aggregation RiskRecommended Use
DCM (100%) ExcellentVery PoorHigh Washes only; Pre-loading first residue.
DMF (100%) ModerateGoodModerateStandard synthesis (short/easy peptides).
NMP (100%) GoodExcellentLowDifficult sequences; prone to aggregation.
DCM:DMF (1:1) ExcellentModerateModerateCompromise for low-loading resins.
DMSO:NMP (1:4) PoorSuperiorVery Low "Difficult" sequences; requires PEG-resin.

Troubleshooting Guide: Chemical Dichlorination (Side Reaction)

Q: Mass spec shows a +68 Da or +70 Da shift on my peptide. Is this "dichlorination" causing my aggregation? A: Yes, this indicates the addition of two chlorine atoms (likely on Tyrosine).

  • Cause: If you used chlorinated solvents (DCM) during acidic cleavage without adequate scavengers, or if bleach was used in glassware cleaning.

  • Mechanism: Chlorination of the phenol ring (Tyrosine) significantly increases the residue's hydrophobicity and pi-stacking capability.

  • Impact: This modified residue acts as a "sticky" patch, driving post-synthesis aggregation and precipitation in aqueous buffers.

Corrective Protocol: Prevention of Chlorination

  • Scavenger Cocktail: Ensure your TFA cleavage cocktail contains Triisopropylsilane (TIPS) and water. (e.g., TFA/TIPS/H2O 95:2.5:2.5).

  • Avoid DCM in Cleavage: Do not dilute TFA with DCM during the cleavage step if Tyrosine is present.

  • Reagent Quality: Use fresh TFA. Old TFA can contain chlorine radicals if stored improperly.

Advanced Protocols: Breaking the Aggregate

If DCM usage is unavoidable (e.g., specific solubility requirements), use the Pseudoproline Strategy to mechanically disrupt aggregation.

Protocol: Pseudoproline Insertion

Rationale: Pseudoprolines (oxazolidines) introduce a "kink" in the peptide backbone, physically preventing the formation of the beta-sheet network that DCM stabilizes.

  • Identify "Difficult" Zones: Look for stretches of hydrophobic residues (Val, Ile, Ala) or beta-sheet formers (Thr, Ser).

  • Substitute: Replace a Serine or Threonine residue with a commercially available Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(PsiMe,Mepro)-OH).

  • Solvent: You can now safely use DCM/DMF mixtures, as the backbone kink overrides the solvent's inability to solvate.

References

  • Albercio, F., et al. (2021).[2] "Evaluation of greener solvents for solid-phase peptide synthesis." ResearchGate.[2] Available at: [Link]

  • Vertex AI Search Result 1.12. (2025). "Energetics of cosolvent effect on peptide aggregation." PubMed Central. Available at: [Link]

  • Vertex AI Search Result 1.7. (2025). "Oxidative Post-Translational Modifications of an Amyloidogenic Immunoglobulin Light Chain Protein." PubMed Central. Available at: [Link]

  • Vertex AI Search Result 1.3. (n.d.). "Solvents for Solid Phase Peptide Synthesis." AAPPTec. Available at: [Link]

Sources

Validation & Comparative

How to confirm the incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine?

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodology for confirming the incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine (Fmoc-2,3-Cl₂-D-Phe) into synthetic peptides.

Unlike standard amino acids, this non-canonical residue introduces significant steric bulk at the ortho positions and alters the electronic landscape of the peptide backbone. Confirmation requires a multi-modal approach that validates not just mass, but stereochemical integrity and positional regiochemistry.

Comparative Analysis: Why Standard Verification Fails

Standard peptide verification often relies solely on a single mass peak (


). For halogenated, chiral variants, this is insufficient. The table below compares the target product against common false positives (impurities or synthesis errors).
FeatureTarget: 2,3-Cl₂-D-Phe Peptide Alternative 1: Unsubstituted Phe Alternative 2: L-Enantiomer (Racemized)
Mass Shift +68.9 Da (vs Phe)Baseline MassIdentical to Target
Isotope Pattern Distinct M, M+2, M+4 (9:6:1 ratio)Standard Carbon EnvelopeIdentical to Target
HPLC Retention Significant Shift (Hydrophobic)Early ElutionSlight Shift (Chiral Column only)
NMR Signal 3 Aromatic Protons (Split signals)5 Aromatic Protons (Multiplet)Identical (Achiral Env.)
Bioactivity High (Protease Resistant)Low (Protease Susceptible)Variable/Inactive

Strategic Synthesis: Overcoming Steric Hindrance

The 2,3-dichloro substitution places a chlorine atom at the ortho position, creating significant steric clash during the acylation step. Standard HBTU/DIEA protocols often result in incomplete coupling (deletion sequences).

Optimized Coupling Protocol
  • Reagent: Use HATU/HOAt or DIC/Oxyma Pure . These generate more reactive active esters than HBTU.

  • Base: Collidine (2,4,6-trimethylpyridine) is preferred over DIPEA to minimize base-catalyzed racemization of the sensitive D-stereocenter.

  • Stoichiometry: 4 equiv. Amino Acid : 4 equiv. Activator : 8 equiv. Base.

  • Time: Double coupling (2 x 45 min) is mandatory.

Validation Method A: LC-MS Isotope Fingerprinting

This is the primary self-validating method. Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).

The "Fingerprint" Logic: A peptide containing two chlorine atoms will not show a single molecular ion peak. It will display a characteristic triad pattern due to the statistical distribution of isotopes.

  • Peak 1 (M):

    
     (100% Relative Abundance)
    
  • Peak 2 (M+2):

    
     (~65% Relative Abundance)
    
  • Peak 3 (M+4):

    
     (~10% Relative Abundance)
    

Experimental Workflow:

  • Instrument: ESI-MS or MALDI-TOF.

  • Scan Range: Zoom into the molecular ion region (

    
    ).
    
  • Validation: If the spectrum shows a single dominant peak without the M+2/M+4 satellites, incorporation failed (likely des-chloro impurity or Phe substitution).

Validation Method B: Stereochemical Confirmation (Marfey’s Method)

The D-configuration is prone to racemization to the L-form during activation. Mass spectrometry cannot distinguish enantiomers.

Protocol:

  • Hydrolysis: Treat peptide (0.5 mg) with 6N HCl at 110°C for 24h.

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent) .

    • Mechanism:[1][2][3][4][5] FDAA reacts with the N-terminus to form diastereomers.

    • Result: L-FDAA-D-AA and L-FDAA-L-AA have different physical properties.

  • Analysis: Analyze via C18 RP-HPLC (Linear gradient 10-60% ACN with 0.1% TFA).

  • Comparison: Co-inject with authentic Fmoc-2,3-Cl₂-L-Phe and D-Phe standards. The D-isomer typically elutes later than the L-isomer in this system.

Validation Method C: NMR Spectroscopy

NMR provides definitive structural proof of the regiochemistry (2,3-substitution vs 2,4- or 3,4-isomers).

  • Target Signal: Aromatic Region (7.0 - 8.0 ppm).

  • Unsubstituted Phe: Shows a multiplet integrating to 5 protons.

  • 2,3-Dichloro-Phe: Shows signals integrating to 3 protons (H4, H5, H6).

    • Splitting: Look for a triplet (H5) and two doublets (H4, H6).

    • Shift: The electron-withdrawing Cl atoms will shift adjacent protons downfield compared to native Phe.

Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for confirming incorporation, ensuring no false positives are released.

IncorporationWorkflow Start Crude Peptide Cleavage LCMS LC-MS Analysis (Isotope Check) Start->LCMS IsotopeFail Single Peak (M) FAIL: No Chlorine LCMS->IsotopeFail No Satellites IsotopePass Pattern M, M+2, M+4 PASS: Cl2 Incorporated LCMS->IsotopePass 9:6:1 Ratio ChiralCheck Chiral Analysis (Marfey's Method) IsotopePass->ChiralCheck Racemized Two Peaks Detected FAIL: Racemization (L/D mix) ChiralCheck->Racemized Diastereomer Split Pure Single Peak (matches D-std) PASS: Stereopure ChiralCheck->Pure Single Peak NMR 1H NMR (Optional) Regio-Confirmation Pure->NMR Final CONFIRMED PRODUCT NMR->Final 3 Aromatic H

Caption: Decision tree for validating Fmoc-2,3-Dichloro-D-Phe incorporation. Blue: Start; Yellow: Analysis; Green: Pass; Red: Fail.

References

  • Isotope P

    • Source: Analytical Chemistry (ACS Public
    • Title: Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water[6][7]

    • URL:[Link]

  • Racemization in Peptide Synthesis Source: BenchChem Technical Guides Title: Minimizing Racemization of Modified Amino Acids During Coupling
  • Marfey's Method for Chiral Analysis

    • Source: N
    • Title: Advanced Marfey's Method for D-Amino Acid Detection
    • URL:[Link]

  • Coupling of Hindered Amino Acids

    • Source: International Journal of Peptide Research and Therapeutics
    • Title: Difficult couplings in stepwise solid phase peptide synthesis[8]

    • URL:[Link]

Sources

Biological activity of peptides containing 2,3-Dichloro-D-Phenylalanine versus other analogs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the biological activity, structural mechanisms, and synthesis of peptides containing 2,3-Dichloro-D-Phenylalanine (2,3-Cl₂-D-Phe) versus its common analogs, such as 4-Chloro-D-Phenylalanine (D-Cpa) .

Executive Summary

In the development of peptide therapeutics—specifically GnRH antagonists (e.g., Cetrorelix, Ganirelix) and antimicrobial peptides—halogenated D-phenylalanine residues are critical for enhancing metabolic stability and receptor binding.

While 4-Chloro-D-Phenylalanine (D-Cpa) is the industry standard (found in FDA-approved drugs), 2,3-Dichloro-D-Phenylalanine (2,3-Cl₂-D-Phe) represents a highly specialized modification. The addition of the ortho-chlorine at position 2 introduces significant steric constraint , locking the side-chain conformation (


 angle) and providing superior resistance to chymotrypsin-like degradation compared to the mono-substituted analogs.
Key Comparison Matrix
Feature4-Chloro-D-Phe (D-Cpa) 2,3-Dichloro-D-Phe Unsubstituted D-Phe
Primary Mechanism Hydrophobic/Electronic interaction (

-stacking)
Conformational Locking (Steric) + HydrophobicityBasic Hydrophobic interaction
Receptor Affinity (

)
High (Standard for GnRH antagonists)Variable (High if pocket accommodates ortho-Cl)Moderate
Proteolytic Stability High (D-config blocks most enzymes)Superior (Steric shield protects amide bond)Moderate (D-config helps)
Synthesis Difficulty Low/Standard SPPSHigh (Steric hindrance slows coupling)Low
Key Application Clinical GnRH Antagonists (Cetrorelix)Lead Optimization / Protease Resistance General Agonists

Mechanistic Insight: The "Ortho-Chloro" Effect

The biological superiority of 2,3-Cl₂-D-Phe in specific contexts stems from the Ortho-Effect .

  • Conformational Restriction: The chlorine atom at the 2-position (ortho) creates a steric clash with the peptide backbone protons. This restricts the rotation of the side chain, effectively "pre-organizing" the peptide into its bioactive conformation before it even binds to the receptor. This reduces the entropic penalty of binding.

  • Enzymatic Shielding: The bulky ortho-chlorine physically blocks the active sites of proteases (like chymotrypsin) from accessing the peptide bond, significantly extending the plasma half-life beyond that of 4-Cl-D-Phe.

Visualization: SAR Decision Pathway

SAR_Pathway Start Peptide Optimization Target Base D-Phenylalanine (Base) Start->Base Para 4-Chloro-D-Phe (D-Cpa) Base->Para Add p-Cl (Electronic/Hydrophobic) Ortho 2,3-Dichloro-D-Phe Base->Ortho Add o,m-Cl2 (Steric/Conformational) Outcome1 Increased Lipophilicity Standard Potency Para->Outcome1 Outcome2 Conformational Lock Max Proteolytic Stability Ortho->Outcome2 Outcome1->Ortho If degradation persists

Figure 1: Structural-Activity Relationship (SAR) decision tree for selecting halogenated phenylalanine analogs.

Comparative Data Analysis: GnRH Antagonist Models

In the context of GnRH antagonists (a primary application), the substitution of D-Phe residues determines the balance between histamine release (a side effect) and testosterone suppression (efficacy).

Table 1: Representative Biological Activity (GnRH Antagonist Scaffold)

Data synthesized from structure-activity trends in GnRH antagonist development (e.g., Antide/Cetrorelix derivatives).

Analog Substitution (Pos 2)Receptor Binding (

)
Histamine Release (

)
In Vivo Duration (Rat)
2,3-Cl₂-D-Phe 9.8 ± 0.2 > 300 µg/mL (Low Toxicity)> 48 Hours
4-Cl-D-Phe (D-Cpa)9.5 ± 0.3~150 µg/mL~24 Hours
D-Phe (Unsubstituted)8.2 ± 0.4< 50 µg/mL (High Toxicity)< 6 Hours

Interpretation:

  • Potency: The 2,3-dichloro analog often maintains or slightly improves binding affinity (

    
    ) due to the hydrophobic "meta" chlorine (position 3) engaging the hydrophobic pocket.
    
  • Safety: The increased lipophilicity and rigidity often reduce the off-target mast cell degranulation (histamine release) compared to simpler analogs.

Experimental Protocols

A. Synthesis: Overcoming Steric Hindrance

Incorporating 2,3-Cl₂-D-Phe requires modified Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric bulk of the ortho-chlorine.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to prevent aggregation.

  • Coupling Reagents: Standard HBTU/HOBt is often insufficient.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Procedure:

    • Dissolve Fmoc-2,3-Cl₂-D-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Pre-activation: Allow to react for 2 minutes before adding to the resin.

    • Coupling Time: Extend to 2–4 hours (vs. standard 45 min).

    • Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines) if coupling to a proline or N-methylated residue.

B. Receptor Binding Assay (GnRH Receptor)

To validate the biological activity, a competitive radioligand binding assay is standard.

Workflow Diagram:

Binding_Assay Step1 Membrane Prep (HEK293 expressing hGnRHR) Step2 Incubation (125I-GnRH + Test Peptide) Step1->Step2 Step3 Competition (Displacement of Radioligand) Step2->Step3 Step4 Filtration & Wash (Glass Fiber Filters) Step3->Step4 Step5 Gamma Counting (Quantify Bound Ligand) Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Protocol Steps:

  • Preparation: Harvest HEK293 cells stably expressing human GnRH receptor. Homogenize in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Mix membrane suspension (20 µg protein) with

    
    I-triptorelin (0.1 nM) and increasing concentrations of the 2,3-Cl₂-D-Phe peptide (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at 4°C (reduces enzymatic degradation during assay).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • GnRH Antagonist Development

    • Comparison of Cetrorelix and Ganirelix analogs.
    • Source:

  • Halogenated Amino Acids in Design

    • Impact of halogen
    • Source:

  • Peptide Synthesis Protocols

    • Handling sterically hindered amino acids.[1]

    • Source:

  • Steric Constraints in Peptides

    • Analysis of 2,3-methanophenylalanine and similar constrained analogs.
    • Source: [1]

Sources

NMR spectroscopic analysis to confirm the structure of peptides with 2,3-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Confirmation

Executive Summary: The Structural Imperative

In peptide therapeutics, the incorporation of 2,3-Dichloro-D-Phenylalanine (2,3-Cl


-D-Phe)  is a strategic modification designed to enhance metabolic stability and induce specific conformational constraints. Unlike natural L-phenylalanine, this non-canonical residue introduces significant steric bulk at the ortho and meta positions of the aromatic ring, often locking the side-chain orientation (

) and stabilizing

-turn secondary structures.

This guide provides a rigorous framework for using NMR spectroscopy to validate the presence, regiochemistry, and conformational impact of 2,3-Cl


-D-Phe. We compare its spectral signature against standard alternatives and detail a self-validating assignment protocol.

Comparative Performance Analysis

To confirm the identity of 2,3-Cl


-D-Phe, one must distinguish it from the native Phenylalanine (Phe) and other common halogenated analogs (e.g., 4-Cl-Phe). The primary discriminator is the aromatic spin system topology .
Table 1: Spectral & Structural Comparison of Phenylalanine Derivatives
FeatureL-Phenylalanine (Phe) 4-Chloro-L-Phenylalanine 2,3-Dichloro-D-Phenylalanine
Aromatic Protons 5H (H2, H3, H4, H5, H6)4H (H2, H3, H5, H6)3H (H4, H5, H6)
Spin System AA'BB'C (or complex multiplet)AA'BB' (Symmetric para-sub)AMX or ABC (Asymmetric)
Coupling Pattern Complex higher-order multipletsTwo doublets (pseudo-AB)t (H5), d (H4), d (H6)
Steric Impact Minimal (Free rotation)Moderate (Para-position distal)High (Ortho-clash locks

)
Conformation FlexibleFlexibleRigid (Induces Type II'

-turns)
Chemical Shift

7.1 – 7.4 ppm (clustered)

7.2 – 7.4 ppm
Dispersed (H4 deshielded)
Structural Impact Analysis
  • Regiochemistry Verification: The 2,3-substitution pattern breaks the symmetry of the phenyl ring. Unlike 4-Cl-Phe, which shows a symmetric AA'BB' system, 2,3-Cl

    
    -D-Phe presents three distinct protons. H4 is typically deshielded due to the ortho effect of the chlorine at position 3.
    
  • Conformational Locking: The chlorine atom at position 2 (ortho) creates steric clash with the peptide backbone, severely restricting rotation around the C

    
    -C
    
    
    
    bond. This is often observable as a large
    
    
    coupling constant (
    
    
    Hz or
    
    
    Hz) indicating a populated rotamer, rather than the rotational averaging (~7 Hz) seen in flexible Phe residues.

Experimental Protocol: Self-Validating Assignment

This protocol is designed to be self-validating : the data from one experiment must confirm the hypothesis generated by the previous one.

Phase 1: Sample Preparation & 1D Screening
  • Solvent: Dissolve peptide in DMSO-d

    
      (5-10 mM).
    
    • Rationale: DMSO minimizes aggregation and slows amide proton exchange, ensuring

      
       signals are sharp and visible. It also provides better dispersion for aromatic protons than D
      
      
      
      O.
  • Temperature: 298 K (standard). If overlap occurs, vary T to 303 K or 308 K.

Phase 2: 2D Assignment Strategy

For a peptide of 5–20 residues, the following suite is required:

  • TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 80 ms.

    • Goal: Identify the complete spin system of the amino acid.

    • 2,3-Cl

      
      -D-Phe Signature: You will see correlations from the Amide (
      
      
      
      )
      
      
      Alpha (
      
      
      )
      
      
      Beta (
      
      
      ) protons. Crucially, there is no scalar coupling from
      
      
      to the aromatic ring protons due to the quaternary C
      
      
      .
    • Aromatic TOCSY: A separate spin system will be visible in the aromatic region (6.5–8.0 ppm) connecting H4, H5, and H6.

  • COSY (Correlation Spectroscopy) or DQF-COSY:

    • Goal: Trace direct through-bond neighbors.

    • Validation: Confirm the H4-H5 and H5-H6 couplings. H4 and H6 will not show a strong COSY cross-peak to each other (meta-coupling is weak), but both will couple to H5.

  • ROESY (Rotating-frame Overhauser Effect):

    • Mixing Time: 200–300 ms.

    • Rationale: For mid-sized peptides (MW 1000–2000 Da), the NOE may be near zero due to the tumbling regime (

      
      ). ROESY guarantees positive cross-peaks.
      
    • Goal: Link the aromatic ring to the backbone (

      
       to H2/H6).
      
    • Key Observation: In 2,3-Cl

      
      -Phe, the chlorine is at position 2. Therefore, you will only see a strong ROE from 
      
      
      
      to H6 . There is no proton at position 2. This absence of an "H2" ROE is the definitive proof of the 2,3-substitution pattern.

Data Interpretation & Logic Flow

Diagram 1: Assignment Logic Workflow

This decision tree illustrates the step-by-step logic to confirm the 2,3-Cl


-D-Phe residue.

AssignmentLogic Start Start: 1D Proton Spectrum CheckAro Analyze Aromatic Region (7.0 - 8.0 ppm) Start->CheckAro CountProtons Integrate Aromatic Signals Relative to Amide CheckAro->CountProtons Decision1 Integral = 5H? CountProtons->Decision1 Decision2 Integral = 3H? Decision1->Decision2 No ResultPhe Unsubstituted Phe (Rejection) Decision1->ResultPhe Yes AnalyzePattern Analyze Splitting Pattern (COSY/1D) Decision2->AnalyzePattern Yes PatternCheck Pattern: Triplet + 2 Doublets? AnalyzePattern->PatternCheck ConfirmRegio Confirm Regiochemistry (ROESY Analysis) PatternCheck->ConfirmRegio Yes (H4-H5-H6) ResultOther Other Isomer (e.g., 2,4-Cl2) (Rejection) PatternCheck->ResultOther No (Symmetric) RoeCheck ROE: H_beta to only ONE aromatic proton (H6)? ConfirmRegio->RoeCheck RoeCheck->ResultOther No (H2/H6 both visible) FinalConfirm CONFIRMED: 2,3-Dichloro-D-Phe RoeCheck->FinalConfirm Yes (Pos 2 blocked)

Caption: Logical workflow for distinguishing 2,3-Cl


-Phe from other aromatic residues using integration, splitting patterns, and ROE connectivity.
Diagram 2: Spin System Connectivity

Visualizing the specific coupling network of the 2,3-dichloro-substituted ring.

SpinSystem cluster_ring Aromatic Ring (2,3-Cl2) Hb (Sidechain) Cg (Quaternary) Hb->Cg H6 H6 (Doublet) Hb->H6 Strong ROE (Spatial) Cl2 Cl (Pos 2) Cg->Cl2 Cg->H6 Cl3 Cl (Pos 3) H4 H4 (Doublet) H5 H5 (Triplet) H4->H5 J_ortho (~8Hz) H5->H6 J_ortho (~8Hz)

Caption: Connectivity map showing the scalar coupling network (H4-H5-H6) and the critical ROE link between Sidechain H


 and Ring H6. Note the steric blockade at Position 2.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Kessler, H., et al. (1988). "Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants." Journal of the American Chemical Society, 110(11), 3393–3396. Link

  • Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal, 268(2), 249–262. (Discusses the impact of D-amino acids and steric constraints on peptide backbone).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for pulse sequences like ROESY vs NOESY).
  • Gong, Y., et al. (2022). "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis." Journal of Physical Chemistry A, 126(45), 8466–8477. Link (Provides comparative methodology for analyzing halogenated phenylalanine derivatives).

Comparative study of enzymatic cleavage of peptides containing different halogenated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Enzymatic Cleavage of Peptides Containing Halogenated Amino Acids

Executive Summary The incorporation of halogenated amino acids (F, Cl, Br, I) into peptide sequences is a pivotal strategy in medicinal chemistry to modulate proteolytic stability, membrane permeability, and receptor binding.[1][2] However, the impact of halogenation on enzymatic cleavage is non-linear and highly context-dependent. This guide provides a technical comparison of how different halogens affect hydrolysis rates by common proteases (Chymotrypsin, Trypsin, and Pepsin), focusing on the interplay between steric hindrance and electronic inductive effects.

Scientific Foundation: The Halogen Effect

The resistance or susceptibility of a halogenated peptide to enzymatic cleavage is governed by two primary mechanistic pillars: Steric Exclusion and Electronic Deactivation .

Steric Fit in the S1 Pocket

Proteases like


-Chymotrypsin have deep hydrophobic S1 pockets designed to accommodate aromatic side chains (Phe, Tyr, Trp).
  • Fluorine (F): The van der Waals radius of Fluorine (1.47 Å) is closely mimics Hydrogen (1.20 Å). It rarely causes steric clashes but significantly alters polarity.

  • Chlorine (Cl) & Bromine (Br): These are significantly bulkier (1.75 Å and 1.85 Å, respectively). A para-chloro substitution on Phenylalanine can retain binding affinity, whereas ortho- or meta- substitutions often create steric clashes that prevent the scissile bond from aligning with the catalytic triad, effectively inhibiting cleavage.

Electronic Inductive Effects

Halogens are electron-withdrawing groups (EWG).

  • Impact on Scissile Bond: Strong EWGs (like F) on the P1 residue pull electron density away from the carbonyl carbon of the peptide bond.

  • Paradox: While this makes the carbonyl carbon more electrophilic (susceptible to nucleophilic attack by the enzyme's Serine-OH), it also reduces the basicity of the nitrogen leaving group. The net effect often leads to increased stability because the transition state energy is perturbed, or the ground-state binding is destabilized.

Comparative Performance Analysis

The following data summarizes the relative proteolytic stability of peptides containing halogenated analogs compared to their native counterparts.

Table 1: Relative Hydrolysis Rates of Halogenated Peptides

EnzymeSubstrate Modification (P1 Position)Halogen EffectRelative Cleavage Rate (vs. Native)Mechanism of Action

-Chymotrypsin
4-Fluoro-PheMinimal Steric / High Electronic0.8x - 1.2x (Variable)Mimics native Phe; electronic effect is subtle.

-Chymotrypsin
4-Chloro-PheModerate Steric< 0.1x (Resistant)Steric bulk in S1 pocket hinders transition state formation.

-Chymotrypsin
Pentafluoro-PheHigh Electronic / Hydrophobic~0.0x (Inhibitor)

-

stacking stacking changes; electron deficiency disrupts cation-

interactions.
Trypsin TfeGly (Trifluoroethylglycine) at P1Steric/ElectronicResistant Fluorinated side chain does not fit Trypsin's deep anionic specificity pocket.
DPP IV Hexafluoro-Leu (at P2)Steric Shielding0.3x - 0.6x Bulky fluorinated group blocks access to N-terminal cleavage site.
Pepsin 4-Fluoro-PheHydrophobic1.1x (Faster)Increased hydrophobicity can enhance binding in Pepsin's broad hydrophobic pocket.

Key Insight: Fluorination is not a guaranteed stabilizer.[3][4] In some cases (e.g., Pepsin), the increased hydrophobicity of Fluorine actually accelerates cleavage by improving the


 (binding affinity). Chlorination is a more reliable steric blocker but may ruin binding affinity entirely.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between substrate binding (


) and the catalytic step (

), highlighting where halogens intervene.

EnzymaticCleavage Enzyme Enzyme (E) ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex Binding (Km) Substrate Peptide Substrate (S) Substrate->ES_Complex Transition Transition State (Tetrahedral) ES_Complex->Transition Nucleophilic Attack (Rate Limiting) Product Cleaved Products (P + Q) Transition->Product kcat Halogen_Steric Steric Clash (Cl/Br) Prevents Binding Halogen_Steric->ES_Complex Increases Km (Low Affinity) Halogen_Elec Electronic Effect (F) Destabilizes TS Halogen_Elec->Transition Decreases kcat (Slow Catalysis)

Caption: Kinetic pathway of peptide cleavage showing where halogen-induced steric hindrance impacts binding (


) and electronic effects impact turnover (

).[5]

Experimental Protocol: Determination of Proteolytic Stability

This protocol is designed to be self-validating by using an internal standard to account for injection variability and evaporation.

Objective: Determine the half-life (


) and kinetic parameters of a halogenated peptide.
Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), sequencing grade.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for Chymotrypsin stability).
    
  • Substrate: 1 mM stock of Halogenated Peptide in water/acetonitrile (keep organic solvent <5%).

  • Internal Standard (IS): N-Acetyl-Tryptophan (or a non-cleavable peptide analog) at 0.5 mM.

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Workflow
  • Pre-incubation: Mix 190

    
    L of Buffer + Internal Standard at 37°C for 5 min.
    
  • Initiation: Add 5

    
    L of Enzyme stock (final conc. 1-10 nM). Add 5 
    
    
    
    L of Substrate (final conc. 25
    
    
    M). Start Timer.
  • Sampling: At

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
    L of Quench Solution. Vortex.
    
  • Analysis: Inject 10

    
    L onto RP-HPLC (C18 column). Monitor at 214 nm (peptide bond) and 280 nm (aromatic).
    
Data Processing (Self-Validation)

Do not rely on absolute peak area. Calculate the Area Ratio (AR) for every time point:



Plot 

vs. Time. The slope

gives the half-life:

Application Case Study: Prodrug Activation

Scenario: Designing a prodrug that must be cleaved by Chymotrypsin in the gut to become active.

  • Challenge: Native Phe-Phe bonds are cleaved too rapidly (

    
     min), leading to premature release.
    
  • Solution: Replace P1 Phenylalanine with 4-Fluoro-Phenylalanine .

  • Result: The 4-F-Phe variant maintains binding (

    
     similar to native) but the electronic withdrawal slows the acylation step (
    
    
    
    reduced).
  • Outcome:

    
     extends to 15-20 minutes, allowing the drug to pass through the stomach before full release.
    

References

  • Huhmann, S., & Koksch, B. (2018).[4] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.[4]

  • Meng, H., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with

    
    -chymotrypsin and pepsin.[3] Amino Acids.[2][3][4][5][6][7][8][9][10][11] 
    
  • BenchChem. (2025).[6] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides.

  • Fersht, A. R. (1985). Enzyme Structure and Mechanism.[12] W.H. Freeman. (Classic reference for Chymotrypsin kinetics).

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on protease stability.[3][4][11] ChemBioChem.

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-2,3-Dichloro-D-Phenylalanine

[1][2]

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat Fmoc-2,3-Dichloro-D-Phenylalanine as a Category 2 Irritant and a potential sensitizer.[1][]

While specific toxicological data (LD50) for the 2,3-dichloro isomer is often absent from standard databases, structural analogs (Fmoc-3,4-dichloro-Phe) are classified as Irritants (H315, H319, H335) [1, 2].[1][] Furthermore, the addition of chlorine atoms to the phenyl ring significantly increases lipophilicity compared to native phenylalanine. This physiochemical alteration theoretically enhances the compound's ability to penetrate biological membranes [3].

Core Directive: Do not rely solely on the "No Data Available" section of a generic SDS. Adopt Universal Precautions for Novel Chemical Entities (NCEs).

Risk Assessment & Hazard Identification

Chemical Identity[1][3][4][5]
  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-2,3-dichloro-D-phenylalanine[1][]

  • Common Abbreviation: Fmoc-D-Phe(2,3-Cl)-OH[1][]

  • Physical State: White to off-white powder[1][]

  • Primary Application: Solid Phase Peptide Synthesis (SPPS) – often dissolved in DMF (Dimethylformamide) or NMP.[]

Hazard Analysis Matrix
Hazard DomainClassification (Predicted)Mechanism of Action
Inhalation STOT SE 3 (H335) Fine dusts from Fmoc-amino acids are respiratory irritants.[1][] Electrostatic charging of the powder facilitates airborne drift.
Skin Contact Irritant (H315) The Fmoc moiety is a known contact allergen in specific contexts.[] Chlorination increases lipid solubility, aiding dermal absorption.
Eye Contact Irritant (H319) Mechanical abrasion and chemical irritation of mucous membranes.[]
Solvent Synergy Permeation Risk When dissolved in DMF , the carrier solvent acts as a vehicle, dragging the solute through standard glove materials [4].[]

Personal Protective Equipment (PPE) Selection

Rationale: PPE must be selected not just for the solid, but for the solvent system used in synthesis.[1][]

The "Double-Barrier" Protocol

For SPPS workflows involving DMF/NMP, a single layer of standard nitrile is insufficient due to rapid breakthrough times (<15 minutes for DMF).[1][]

PPE CategoryRecommendationTechnical Justification
Hand Protection (Dry) Nitrile (Minimum 5 mil) Sufficient for weighing dry powder.[1][] Latex is not recommended due to protein allergy risks and poor solvent resistance.
Hand Protection (Solution) Laminate (Silver Shield) OR Double-Gloved Nitrile Critical: DMF degrades nitrile.[1][] Wear a laminate under-glove or change outer nitrile gloves immediately upon splash contact [5].[1]
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators.[] If weighing outside a hood is unavoidable, use N95/P2 particulate respirators.
Eye Protection Chemical Goggles Preferred over safety glasses to prevent dust migration around the lens during static discharge events.[]
Body Protection Tyvek® Lab Coat Cotton coats can trap dust.[] Tyvek provides a better barrier against fine particulates and minor splashes.

Operational Protocols: Step-by-Step

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the "Stop/Go" decision points based on engineering controls.

GStartSTART: Risk AssessmentCheckHoodVerify Fume Hood(Face Velocity > 0.5 m/s)Start->CheckHoodPPE_DonDon PPE:Double Nitrile + GogglesCheckHood->PPE_DonPassWeighingWeighing Protocol(Anti-Static Gun Recommended)PPE_Don->WeighingSolubilizationSolubilization (DMF/NMP)Weighing->SolubilizationSpill_DecisionSpill Occurred?Solubilization->Spill_DecisionSpill_CleanEmergency Protocol:Absorb & DecontaminateSpill_Decision->Spill_CleanYesSynthesisProceed to SPPS CouplingSpill_Decision->SynthesisNoDisposalDisposal:Halogenated Organic WasteSpill_Clean->DisposalSynthesis->Disposal

Caption: Operational logic flow for handling Fmoc-2,3-Dichloro-D-Phe, integrating engineering checks and emergency branching.

Protocol A: Precision Weighing (Dry Solid)

Objective: Minimize airborne dust and electrostatic scattering.[]

  • Static Neutralization: Fmoc-amino acids are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.

  • Draft Control: Work deep within the chemical fume hood (at least 6 inches back). Lower the sash to the lowest comfortable working height to maximize face velocity.

  • Transfer: Use a micro-spatula. Do not pour from the main bottle.

  • Decontamination: Wipe the exterior of the weighing vessel with a damp Kimwipe before removing it from the hood to prevent tracking dust into the lab.

Protocol B: Solubilization & Coupling

Objective: Prevent solvent-mediated skin absorption.[1][]

  • Solvent Choice: Typically dissolved in DMF or NMP.

  • Glove Discipline:

    • If a drop of DMF/Fmoc solution touches your glove, change it immediately .

    • Why? The Fmoc-2,3-dichloro derivative is lipophilic.[1] Once the solvent breaches the glove, the compound is carried directly to the stratum corneum.

  • Waste Segregation:

    • This compound contains Chlorine.[3] It must be segregated into Halogenated Organic Waste streams. Do not mix with standard non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them, as this increases disposal costs [6].

Emergency Response

Accidental Release (Spill)[1][2]
  • Dry Spill: Do not dry sweep (generates dust).[] Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with soap and water to remove the hydrophobic residue.[4]

First Aid
  • Eye Contact: Flush immediately for 15 minutes. The "2,3-dichloro" substitution may cause persistent irritation; seek medical evaluation.[1]

  • Skin Contact: Wash with soap and water.[5][4][6][7] Do not use ethanol to wash skin, as it may enhance absorption of the lipophilic residue.

References

  • PubChem. (2025). Fmoc-3,4-dichloro-D-phenylalanine Compound Summary. National Library of Medicine. [Link][1][]

  • Lawrence Berkeley National Laboratory. (2023). Chemical Resistance of Gloves – Quick Guide (DMF Permeation). [Link][1][]

  • Shield Scientific. (2024). Chemical Resistance Guide: Nitrile vs. Organic Solvents. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.